1-Amino-2-methylnaphthalene Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKGVSIRFSIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639976 | |
| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111180-78-0 | |
| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Amino-2-methylnaphthalene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Amino-2-methylnaphthalene Hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes information on the free base, 1-Amino-2-methylnaphthalene, for comparative purposes. The methodologies for determining key physical characteristics are detailed, offering a framework for laboratory evaluation.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound and its corresponding free base is presented below. This allows for a comparative understanding of the compounds.
| Property | This compound | 1-Amino-2-methylnaphthalene (Free Base) |
| Molecular Formula | C₁₁H₁₁N·HCl or C₁₁H₁₂ClN | C₁₁H₁₁N[1] |
| Molecular Weight | 193.67 g/mol | 157.21 g/mol [1] |
| CAS Number | 111180-78-0 | 2246-44-8[1] |
| Appearance | White to cream powder or crystalline powder (based on similar compounds) | White or Colorless to Brown powder to lump to clear liquid[2] |
| Melting Point | Data not available | 28-31 °C[1][3][4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the consistent and accurate determination of physical properties. The following sections outline standard methodologies for measuring key physical characteristics of chemical compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small sample of the compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to ensure accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Graduated pipettes
Solvents:
-
Water (deionized)
-
Ethanol
-
Methanol
-
Acetone
-
Toluene
-
0.1 M HCl
-
0.1 M NaOH
Procedure:
-
Sample Preparation: Approximately 10-20 mg of the compound is placed into a series of labeled test tubes.
-
Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to the respective test tubes.
-
Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.
-
Observation: The solubility is observed and categorized as:
-
Soluble: The compound completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the compound dissolves, but solid particles remain.
-
Insoluble: The compound does not appear to dissolve.
-
-
Effect of Temperature: For samples that are partially soluble or insoluble at room temperature, the test tubes can be gently heated in a water bath to observe any change in solubility.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.
Caption: A logical workflow for the physical characterization of a chemical compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Amino-2-methylnaphthalene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic data for 1-Amino-2-methylnaphthalene Hydrochloride, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents a comprehensive analysis of the free base, 1-Amino-2-methylnaphthalene (also known as 2-Methyl-1-naphthylamine), and provides expert predictions for the spectroscopic shifts expected upon protonation to the hydrochloride form.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-Amino-2-methylnaphthalene and its hydrochloride salt.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹³C NMR Data of 1-Amino-2-methylnaphthalene (Free Base) in Acetone-d₆
| Carbon Atom | Chemical Shift (δ, ppm) | Predicted Shift for Hydrochloride (δ, ppm) | Rationale for Prediction |
| C1 | 142.7 | ~135-140 | The C1 carbon, being directly attached to the amino group, will experience the most significant upfield shift upon protonation due to the inductive effect of the -NH₃⁺ group. |
| C2 | 123.5 | ~125-128 | A slight downfield shift is expected due to the overall change in electron density of the aromatic system. |
| C3 | 128.2 | ~129-131 | A minor downfield shift is anticipated. |
| C4 | 122.1 | ~123-125 | A minor downfield shift is anticipated. |
| C4a | 133.8 | ~134-136 | A minor downfield shift is anticipated. |
| C5 | 128.3 | ~129-131 | A minor downfield shift is anticipated. |
| C6 | 125.6 | ~126-128 | A minor downfield shift is anticipated. |
| C7 | 124.9 | ~125-127 | A minor downfield shift is anticipated. |
| C8 | 122.7 | ~123-125 | A minor downfield shift is anticipated. |
| C8a | 128.8 | ~129-131 | A minor downfield shift is anticipated. |
| CH₃ | 17.1 | ~16-17 | The methyl group is relatively far from the site of protonation and is expected to show a minimal shift. |
Note: The ¹³C NMR data for the free base is sourced from SpectraBase. The predicted shifts for the hydrochloride are based on established principles of substituent effects in NMR spectroscopy.
¹H NMR Data (Predicted for this compound)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| Ar-H (6 protons) | 7.5 - 8.2 | Multiplets | Aromatic protons are expected to be deshielded and appear as complex multiplets. |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | The ammonium protons will be significantly deshielded and will likely appear as a broad signal due to exchange and quadrupolar coupling with nitrogen. |
| -CH₃ | 2.4 - 2.6 | Singlet | The methyl protons will appear as a singlet in the upfield region of the aromatic spectrum. |
Note: Specific ¹H NMR data for the hydrochloride is not publicly available. These predictions are based on typical chemical shifts for naphthalenic systems and the effect of an ammonium substituent.
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H Stretch | 2800-3200 | Strong, Broad | Asymmetric and symmetric stretching of the -NH₃⁺ group. |
| Aromatic C-H Stretch | 3000-3100 | Medium | Stretching of C-H bonds on the naphthalene ring. |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong | In-plane stretching of the carbon-carbon double bonds in the aromatic ring. |
| N-H Bend | 1500-1620 | Medium | Bending vibration of the -NH₃⁺ group. |
| C-N Stretch | 1250-1350 | Medium | Stretching of the carbon-nitrogen bond. |
| C-H Bend (Aromatic) | 690-900 | Strong | Out-of-plane bending of the C-H bonds on the naphthalene ring, indicative of the substitution pattern. |
Note: These predictions are based on characteristic infrared absorption frequencies for aromatic amines and their hydrochloride salts.
Table 3: Mass Spectrometry (MS) Data of 1-Amino-2-methylnaphthalene (Free Base)
| m/z | Relative Intensity | Proposed Fragment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 156 | High | [M-H]⁺ |
| 142 | Moderate | [M-NH]⁺ or [M-CH₃]⁺ |
| 129 | High | [M-C₂H₂]⁺ |
| 128 | Moderate | [M-HCN-H₂]⁺ |
| 115 | Moderate | Naphthalene cation |
Note: The mass spectrum of the hydrochloride salt is expected to show the molecular ion of the free base (m/z 157) as the highest mass peak, due to the loss of HCl in the ion source.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Complete dissolution should be ensured.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is utilized.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The homogenous mixture is transferred to a pellet-pressing die.
-
A pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC) for the free base.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragmentation pathways.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
The Intricacies of Light: A Technical Guide to the Photophysical Properties of Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a simple bicyclic aromatic hydrocarbon, forms the core of a versatile and powerful class of fluorescent probes. Its derivatives have emerged as indispensable tools in a myriad of scientific disciplines, from analytical chemistry and environmental monitoring to the intricate world of cellular biology and drug discovery. The inherent photophysical properties of the naphthalene scaffold, characterized by high quantum yields and sensitivity to the local microenvironment, make it an ideal platform for the rational design of fluorescent sensors. These probes can be engineered to detect a wide range of analytes, including metal ions, pH fluctuations, and changes in viscosity, often with high selectivity and sensitivity. This technical guide delves into the core photophysical principles governing naphthalene-based fluorescent probes, providing a comprehensive overview of their properties, mechanisms, and applications, supplemented with detailed experimental protocols and visual representations of key processes.
Core Photophysical Properties: A Quantitative Overview
The utility of a fluorescent probe is fundamentally dictated by its photophysical parameters. These quantitative metrics provide a detailed picture of how a molecule interacts with light and its surrounding environment. For naphthalene-based probes, key properties include the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, the Stokes shift (the difference between λ_em_ and λ_abs_), the fluorescence quantum yield (Φ_F_), and the fluorescence lifetime (τ_F_). These parameters are highly sensitive to the molecular structure of the probe and the nature of its immediate surroundings, including solvent polarity and the presence of specific analytes.
Naphthalene and its derivatives typically exhibit absorption in the ultraviolet (UV) region and emit fluorescence in the UV or visible range.[1] The introduction of substituent groups onto the naphthalene ring can significantly modulate these properties.[2] Electron-donating and electron-accepting groups, for instance, can lead to the formation of intramolecular charge transfer (ICT) states upon excitation, resulting in red-shifted emission and increased sensitivity to solvent polarity.[2][3]
Below is a summary of the photophysical properties of several representative naphthalene-based fluorescent probes, showcasing their diverse characteristics and applications.
| Probe/Derivative | Analyte/Application | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ | Solvent/Conditions | Reference |
| Naphthalene | Parent Compound | 276 | 324 | 48 | nd | Cyclohexane | [1] |
| Naphthalene Bridged Disilane (1b) | - | ~305 | ~340 | ~35 | <0.01 | THF | [1] |
| Naphthalene Bridged Disilane (2b) | - | ~305 | ~360 | ~55 | 0.09 | THF | [1] |
| Naphthalene Bridged Disilane (2b) | - | ~305 | ~360 | ~55 | 0.49 | Acetonitrile | [1] |
| Naphthalimide (HP-NAP) | Polarity/Viscosity | - | - | - | ~1.0 | Hexane | [3] |
| Naphthalimide (HP-NAP) | Polarity/Viscosity | - | - | - | 0.54 | THF | [3] |
| Naphthalimide (HP-NAP) | Polarity/Viscosity | - | - | - | 0.18 | Acetonitrile | [3] |
| Piperidine-Naphthalimide (7) | Water Content | 402 | 495.5 | 93.5 | 0.821 | Dioxane | [4] |
| Piperidine-Naphthalimide (7) | Water Content | - | 536 | - | 0.106 | Acetonitrile | [4] |
| 4-Methylpiperazinyl-1,8-naphthalimide (3) | pH/Viscosity | - | 550 | - | 0.001 | Aqueous (pH 12) | [5] |
| 4-Methylpiperazinyl-1,8-naphthalimide (3) | pH/Viscosity | - | 530 | - | 0.14 | Aqueous (pH 4) | [5] |
| Naphthalene-based Schiff Base (P) | Al³⁺ | - | 475 (on) | - | - | EtOH/H₂O (pH 6.3) | [6] |
| Naphthalene-based Schiff Base (P) | Mg²⁺ | - | 475 (on) | - | - | EtOH/H₂O (pH 9.4) | [6] |
| Naphthalene Diimide (NDI) | pH | - | Red (on) | - | - | Aqueous (pH 2.5-6) | [7] |
| Naphthalene-based Probe (L) for Cu²⁺ | Cu²⁺ | 465 | Quenched | - | - | CH₃CN/HEPES | [8] |
Note: "nd" indicates that the data was not determined in the cited reference.
Mechanisms of Fluorescence Modulation
The ability of naphthalene-based probes to signal the presence of an analyte or a change in their environment is rooted in various photophysical mechanisms that modulate their fluorescence output. These mechanisms often involve a change in the electronic structure of the fluorophore upon interaction with the target.
1. Photoinduced Electron Transfer (PET): PET is a common mechanism in "turn-on" fluorescent probes. In the absence of the analyte, the fluorescence of the naphthalene core is quenched by an electron transfer from a donor moiety (the receptor) to the excited fluorophore.[9] Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence.[9][10]
2. Chelation-Enhanced Fluorescence (CHEF): CHEF is another mechanism that often results in a "turn-on" response, particularly in probes for metal ions.[9] In the free probe, the fluorescence is typically low due to quenching processes. Upon chelation of a metal ion, the probe's structure becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence.[9] The binding of the metal ion can also inhibit PET, as seen in some Al³⁺ sensors.[9]
3. Intramolecular Charge Transfer (ICT): Probes exhibiting ICT have an electron-donating group and an electron-accepting group attached to the naphthalene scaffold.[2] Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is highly sensitive to the polarity of the solvent.[3] This property is exploited in probes designed to report on the polarity of their microenvironment.
4. Twisted Intramolecular Charge Transfer (TICT): TICT is a specific type of ICT that occurs in molecules where the donor and acceptor moieties can rotate relative to each other in the excited state. This rotational motion leads to a non-emissive de-excitation pathway, resulting in low fluorescence.[5] In viscous environments, this rotation is hindered, which blocks the non-radiative decay channel and leads to an increase in fluorescence intensity.[5][11] This mechanism is the basis for many viscosity-sensitive probes.
5. Fluorescence Quenching: In contrast to "turn-on" mechanisms, some probes operate via fluorescence quenching, where the fluorescence intensity decreases in the presence of the analyte.[8][12] This can occur through dynamic (collisional) quenching, where the excited fluorophore is deactivated upon collision with a quencher molecule, or static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[12][13] Paramagnetic metal ions like Cu²⁺ are effective quenchers for naphthalene-based probes.[9]
Key Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental principles of the most common signaling mechanisms employed by naphthalene-based fluorescent probes.
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: Twisted Intramolecular Charge Transfer (TICT) Mechanism.
Experimental Protocols
The successful application of naphthalene-based fluorescent probes relies on robust and reproducible experimental procedures. This section provides detailed methodologies for key experiments, from the synthesis of a representative probe to its application in cellular imaging.
Protocol 1: Synthesis of a Naphthalene-Based Schiff Base Probe for Al³⁺ Detection
This protocol describes the synthesis of a Schiff base probe from 2-hydroxy-1-naphthaldehyde, a common starting material for naphthalene-based sensors.[9]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Salicylhydrazide
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde and 1.0 mmol of salicylhydrazide in 30 mL of absolute ethanol.[9]
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.
-
Heat the mixture to reflux and maintain reflux for 4 hours with continuous stirring.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.[9]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Caption: General Workflow for Schiff Base Probe Synthesis.
Protocol 2: General Procedure for Fluorescence Titration Experiments
This protocol outlines a general method for evaluating the response of a fluorescent probe to a specific analyte.
Materials:
-
Stock solution of the naphthalene-based probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solution of the analyte (e.g., a metal salt in deionized water or buffer)
-
Appropriate buffer solution (e.g., HEPES, PBS)
-
Fluorometer (spectrofluorometer)
-
Cuvettes (quartz or appropriate material for the wavelength range)
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the desired buffer.
-
To each solution, add increasing concentrations of the analyte from the stock solution. Ensure the total volume and the concentration of the organic solvent (from the probe stock) remain constant across all samples.
-
Incubate the solutions for a specific period to allow for complete binding or reaction. The optimal incubation time should be determined experimentally.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Record the fluorescence intensity at the emission maximum for each analyte concentration.
-
Plot the fluorescence intensity versus the analyte concentration to generate a titration curve.
-
From the titration data, determine key parameters such as the detection limit (LOD), binding constant (K_a_), and stoichiometry of the probe-analyte interaction.
Caption: Workflow for Fluorescence Titration Experiments.
Protocol 3: Protocol for Cellular Imaging of Metal Ions
This protocol provides a general guideline for using a naphthalene-based probe to visualize intracellular metal ions.[9]
Materials:
-
Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Naphthalene-based probe stock solution (in DMSO)
-
Metal ion solution (for inducing changes in intracellular concentration, if needed)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and culture them until they reach 70-80% confluency.[9]
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of the naphthalene-based probe in serum-free cell culture medium at a predetermined concentration (typically 1-10 µM) for a specific duration (e.g., 30 minutes) at 37 °C.
-
-
Washing: Wash the cells three times with PBS to remove any excess probe that has not entered the cells.
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission in the expected range.
-
-
(Optional) Analyte Treatment: To observe the probe's response to changes in intracellular analyte concentration, the cells can be treated with a solution of the metal ion before or after probe loading, followed by imaging.
Conclusion
Naphthalene-based fluorescent probes represent a cornerstone of modern chemical and biological sensing. Their rich photophysical properties, coupled with the versatility of synthetic organic chemistry, allow for the creation of highly specific and sensitive tools for a wide array of applications.[14] From the fundamental principles of PET and CHEF to the more complex dynamics of TICT, the mechanisms governing the fluorescence of these probes are well-understood, enabling the rational design of new and improved sensors.[5][9] The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and apply these powerful molecular tools in their own investigations. As research continues to push the boundaries of sensitivity, selectivity, and in vivo applicability, naphthalene-based fluorophores are poised to remain at the forefront of innovation in drug development, diagnostics, and our fundamental understanding of complex biological systems.
References
- 1. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 4. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mahendrapublications.com [mahendrapublications.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of 1-Amino-2-methylnaphthalene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative data on the solubility and stability of 1-Amino-2-methylnaphthalene Hydrochloride is limited. This guide synthesizes information on the parent compound, 1-Amino-2-methylnaphthalene, and closely related aminonaphthalene hydrochlorides, alongside established principles of pharmaceutical analysis, to provide a comprehensive technical overview. All experimental protocols and stability predictions are based on established scientific methodologies and should be adapted and validated for specific experimental contexts.
Introduction
This compound is an aromatic amine salt with potential applications in pharmaceutical research and development, including its use as an intermediate in the synthesis of bioactive molecules.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and manufacturing. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key processes and relationships.
Physicochemical Properties
While specific data for the hydrochloride salt is scarce, the properties of the free base, 1-Amino-2-methylnaphthalene, offer some insight.
| Property | Value (for 1-Amino-2-methylnaphthalene) | Reference |
| Molecular Formula | C₁₁H₁₁N | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
| Appearance | White or Colorless to Brown powder to lump to clear liquid | [4] |
| Melting Point | 28-31 °C | [4] |
| pKa (Predicted) | 4.78 ± 0.10 | [5] |
Solubility Profile
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various solvents. These are predictions and should be confirmed experimentally.
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Soluble | Hydrochloride salts of amines are generally water-soluble. 1-Naphthylamine hydrochloride is soluble in water.[7][8] |
| Methanol | Soluble | Polar protic solvent. The free base is soluble in methanol. |
| Ethanol | Soluble | 1-Naphthylamine hydrochloride is soluble in alcohol.[7][8] |
| Acetonitrile | Sparingly Soluble to Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Non-polar aprotic solvent. |
| Ethyl Acetate | Sparingly Soluble | Used as an eluent in the purification of the free base, suggesting some solubility.[4] |
| Hexane | Insoluble | Non-polar solvent. Used as an eluent in the purification of the free base.[4] |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC analysis.
-
Add an excess amount of this compound to a series of vials containing the test solvents. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method.
-
Calculate the solubility of this compound in the test solvent based on the dilution factor and the measured concentration.
Stability Profile
Aromatic amines are known to be susceptible to degradation, particularly through oxidation and photolysis. The stability of this compound is a critical parameter for its handling, storage, and formulation.
Potential Degradation Pathways
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[9] For this compound, the following degradation pathways are anticipated:
-
Oxidation: The amino group on the naphthalene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored degradation products, such as nitroso and nitro derivatives, as well as polymeric materials. Aromatic amines are known to darken upon exposure to air and light.[10]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Naphthalene and its derivatives are known to undergo photolysis.[1]
-
Hydrolysis: While the amine hydrochloride salt is generally stable to hydrolysis, at extreme pH values, degradation could occur, although this is less common than oxidation for this class of compounds.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of other degradation pathways. Studies on other aromatic amines have shown significant degradation at room temperature (20°C) over short periods, highlighting the need for controlled, low-temperature storage.[11]
Below is a generalized diagram illustrating the potential degradation pathways for an aromatic amine like this compound.
Caption: Generalized degradation pathways for an aromatic amine.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended for this compound:
-
Temperature: Store at low temperatures (e.g., 2-8°C or -20°C).[11]
-
Light: Protect from light by storing in amber vials or light-resistant containers.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a specified time.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). An HPLC-MS system is highly beneficial for the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Experimental and Analytical Workflows
The assessment of solubility and stability is a critical component of the drug development process. The following diagrams illustrate a typical experimental workflow and the logical relationships between key physicochemical properties.
Experimental Workflow for Solubility and Stability Assessment
Caption: A typical workflow for assessing solubility and stability.
Logical Relationship Diagram
The interplay between solubility, stability, and other physicochemical properties is crucial for successful drug development.
Caption: Logical relationships between key drug development parameters.
Conclusion
While specific quantitative data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. Based on the chemistry of aromatic amines and data from analogous compounds, it is predicted that this compound will exhibit good aqueous solubility but will be susceptible to oxidative and photolytic degradation. The provided experimental protocols offer standardized methods for the definitive determination of its solubility and stability profiles. Such data is indispensable for advancing the development of any potential pharmaceutical product containing this molecule.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-AMINO-2-METHYLNAPHTHALENE CAS#: 2246-44-8 [amp.chemicalbook.com]
- 3. 1-Amino-2-Methylnaphthalene | LGC Standards [lgcstandards.com]
- 4. 1-AMINO-2-METHYLNAPHTHALENE | 2246-44-8 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CAS 612-52-2: 2-Naphthalenamine, hydrochloride (1:1) [cymitquimica.com]
- 7. 1-Naphthylamine hydrochloride | 552-46-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Toxicological Profile of Methylnaphthalene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylnaphthalenes, including 1-methylnaphthalene and 2-methylnaphthalene, are polycyclic aromatic hydrocarbons (PAHs) commonly found in crude oil, coal tar, and as products of combustion.[1] Their presence in the environment and in various industrial processes necessitates a thorough understanding of their toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of methylnaphthalene compounds, with a focus on their metabolism, toxicokinetics, and effects on various organ systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of risks associated with these compounds.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from acute and chronic toxicity studies of 1-methylnaphthalene and 2-methylnaphthalene.
Table 1: Acute Toxicity of Methylnaphthalene Compounds
| Compound | Species | Route | Parameter | Value | Reference(s) |
| 1-Methylnaphthalene | Rat | Oral | LD50 | 1840 mg/kg | [2][3][4][5] |
| 2-Methylnaphthalene | Rat | Oral | LD50 | 1630 - 4050 mg/kg | [6] |
| 2-Methylnaphthalene | Rat | Dermal | LD50 | >2000 mg/kg | [6] |
Table 2: Chronic and Sub-chronic Toxicity of Methylnaphthalene Compounds
| Compound | Species | Route | Duration | Endpoint | NOAEL | LOAEL | Reference(s) |
| 1-Methylnaphthalene | Rat (F344) | Inhalation | 13 weeks | Mucous cell hyperplasia in nasopharyngeal tissues | 4 ppm | - | [4] |
| 1-Methylnaphthalene | Rat (Sprague-Dawley) | Oral | At least 42 days | Increased liver weights | - | - | [6] |
| 1-Methylnaphthalene | Mouse (B6C3F1) | Oral (dietary) | 81 weeks | Pulmonary alveolar proteinosis | - | 71.6 mg/kg/day (males) | [6] |
| 2-Methylnaphthalene | Mouse (B6C3F1) | Oral (dietary) | 81 weeks | Pulmonary alveolar proteinosis | - | 50.3 mg/kg/day (females), 54.3 mg/kg/day (males) | [6] |
NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level
Metabolism and Toxicokinetics
The biotransformation of methylnaphthalenes is a critical determinant of their toxicity. The primary metabolic pathway involves oxidation of the methyl group, a process catalyzed by cytochrome P450 (CYP) enzymes.[7] This is in contrast to naphthalene, where ring epoxidation is the more dominant initial step. However, ring epoxidation of methylnaphthalenes does occur, leading to the formation of reactive epoxide intermediates. These electrophilic metabolites can covalently bind to cellular macromolecules, leading to cytotoxicity.
Detoxification of these reactive intermediates occurs primarily through conjugation with glutathione (GSH).[7] The resulting conjugates are more water-soluble and are readily excreted.
Following oral administration, methylnaphthalenes are absorbed from the gastrointestinal tract and distributed to various tissues, with the liver being a primary site of metabolism.[7] The metabolites are then excreted mainly in the urine.
Toxicological Effects
Respiratory System Toxicity
The respiratory tract is a primary target for methylnaphthalene-induced toxicity. Inhalation and oral exposure studies in rodents have demonstrated lesions in the nasal passages and lungs.[4][6] A key finding is the necrosis of non-ciliated bronchiolar epithelial cells, also known as Clara cells.[8] These cells are rich in CYP enzymes, which metabolically activate methylnaphthalenes to their toxic forms. Chronic dietary exposure in mice has been shown to cause pulmonary alveolar proteinosis, a condition characterized by the accumulation of surfactant-like material in the alveoli.[6] In a 13-week inhalation study in rats, 1-methylnaphthalene induced mucous cell hyperplasia in the nasopharyngeal tissues.[4]
Hepatic Toxicity
The liver is another significant target organ for methylnaphthalene toxicity. Animal studies have reported increased liver weights and histopathological changes following oral exposure.[6] The hepatotoxicity is linked to the metabolic activation of methylnaphthalenes by hepatic CYP enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage.
Carcinogenicity
The evidence for the carcinogenicity of methylnaphthalenes is limited. The National Toxicology Program (NTP) has not listed 1- or 2-methylnaphthalene as known or reasonably anticipated to be human carcinogens.[9] A chronic dietary study in mice showed an increased incidence of lung adenomas in males exposed to 1-methylnaphthalene, leading the U.S. Environmental Protection Agency (EPA) to classify it as having "suggestive evidence of carcinogenicity."[6] For 2-methylnaphthalene, the data are considered inadequate to assess its carcinogenic potential in humans.[6]
Genotoxicity
Available data from in vitro studies indicate that methylnaphthalenes are not genotoxic. 2-Methylnaphthalene did not induce reverse mutations in the Ames test with Salmonella typhimurium strains TA97, TA98, TA100, and TA1535, with or without metabolic activation.[6] It also did not induce chromosomal aberrations in Chinese hamster lung cells.[6]
Reproductive and Developmental Toxicity
There is a lack of comprehensive studies on the reproductive and developmental toxicity of methylnaphthalene compounds. No adverse histopathological changes in the gonads were observed in a chronic dietary study of 2-methylnaphthalene in mice.[6] Due to the limited data, information from the structurally related compound naphthalene is often used for a qualitative assessment. Naphthalene has been shown to cause maternal toxicity at high doses in rats.[9]
Experimental Protocols
Key In-Vivo Study Protocols
-
Chronic Oral Toxicity and Carcinogenicity in Mice (Murata et al., 1993 & 1997):
-
Test Animals: B6C3F1 mice (50 males and 50 females per group).
-
Test Substance Administration: 1-methylnaphthalene or 2-methylnaphthalene was mixed into the basal diet at concentrations of 0%, 0.075%, or 0.15%.
-
Duration: 81 weeks.
-
Observations: Body weight, food consumption, clinical signs, and mortality were recorded throughout the study.
-
Pathology: At the end of the study, a complete necropsy was performed. Organ weights were recorded, and a comprehensive histopathological examination of major organs and any gross lesions was conducted.[10][11]
-
-
13-Week Inhalation Toxicity in Rats (Kim et al., 2020):
-
Test Animals: F344 rats (10 males and 10 females per group).
-
Test Substance Administration: Whole-body inhalation exposure to 1-methylnaphthalene vapor at concentrations of 0, 0.5, 4, and 30 ppm.
-
Exposure Schedule: 6 hours/day, 5 days/week for 13 weeks.
-
Observations: Clinical signs, body weight, food consumption, hematology, serum biochemistry, and bronchoalveolar lavage fluid analysis were performed.
-
Pathology: At termination, organ weights were measured, and a detailed histopathological examination of the respiratory tract and other major organs was conducted.[4]
-
-
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test in Rats (NITE, 2009):
-
Test Guideline: OECD Test Guideline 422.
-
Test Animals: Sprague-Dawley rats.
-
Test Substance Administration: 1-methylnaphthalene administered by gavage.
-
Dose Levels: 0, 10, 50, and 250 mg/kg/day.
-
Study Design: The study included assessments of systemic toxicity in adult animals and a screening for reproductive and developmental effects. Observations included clinical signs, body weight, food consumption, hematology, clinical biochemistry, and pathology. For the reproductive/developmental part, parameters such as mating performance, fertility, gestation length, and offspring viability were evaluated.[6][12]
-
Standard In-Vitro Genotoxicity Assay Protocols
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on a histidine-free medium.
-
Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking histidine. After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.[3][12][13]
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Methodology: Cultured mammalian cells, such as Chinese hamster lung (CHL) cells, are exposed to the test chemical at multiple concentrations, with and without metabolic activation (S9 mix). After a suitable treatment and recovery period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosome preparations are made. The slides are then stained and analyzed microscopically for chromosomal aberrations.[14][15]
-
Signaling Pathways in Methylnaphthalene-Induced Toxicity
The toxicity of methylnaphthalenes is mediated by complex cellular signaling pathways that are activated in response to chemical-induced stress and injury. While specific pathways for methylnaphthalenes are not as extensively studied as for naphthalene, the similarities in their toxic profiles allow for extrapolation.
-
Oxidative Stress and Nrf2 Signaling: The metabolic activation of methylnaphthalenes can lead to the production of reactive oxygen species (ROS), inducing oxidative stress. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification enzymes, providing a protective mechanism against cellular damage.[1][16][17]
-
MAPK Signaling in Hepatotoxicity: Mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are key regulators of cellular responses to stress. In the context of PAH-induced hepatotoxicity, the activation of these pathways can lead to inflammation, apoptosis, and cell proliferation.[10][18][19]
-
Wnt/β-catenin Signaling in Lung Repair: Following injury to the lung epithelium, such as the Clara cell necrosis induced by methylnaphthalenes, regenerative processes are initiated. The Wnt/β-catenin signaling pathway plays a crucial role in the proliferation and differentiation of lung progenitor cells, contributing to the repair of the damaged epithelium.[13][14][20][21]
Conclusion
Methylnaphthalene compounds exhibit a distinct toxicological profile characterized by metabolism-dependent toxicity primarily targeting the respiratory system and the liver. While acute toxicity is moderate, chronic exposure can lead to significant pathological changes, including pulmonary alveolar proteinosis. The genotoxic potential appears to be low. The activation of cellular stress response pathways, such as Nrf2 and MAPK, and regenerative pathways like Wnt/β-catenin, are key events in the cellular response to methylnaphthalene-induced injury. Further research is warranted to fully elucidate the long-term health effects, particularly concerning reproductive and developmental toxicity, and to refine the risk assessment for human exposure to these prevalent environmental contaminants.
References
- 1. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Polycyclic aromatic hydrocarbons with bay-like regions inhibited gap junctional intercellular communication and stimulated MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-Catenin/T-cell Factor Signaling Is Activated during Lung Injury and Promotes the Survival and Migration of Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dep.nj.gov [dep.nj.gov]
- 15. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polycyclic aromatic hydrocarbons induce migration in human hepatocellular carcinoma cells (HepG2) through reactive oxygen species-mediated p38 MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WNT Signaling in Lung Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WNT Signalling in Lung Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WNT/β-catenin signaling is modulated by mechanical ventilation in an experimental model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Photophysical Properties of 1-Amino-2-methylnaphthalene
Disclaimer: Publicly available experimental data on the specific quantum yield of 1-Amino-2-methylnaphthalene Hydrochloride is limited. This guide focuses on the photophysical properties of the parent compound, 1-Amino-2-methylnaphthalene, and related aminonaphthalene derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to the characterization of this compound.
Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons known for their unique photophysical and chemical properties.[1] Due to their rigid planar structure and large π-electron conjugation, many naphthalene-based compounds exhibit high fluorescence quantum yields and excellent photostability, making them valuable as fluorescent probes in biological imaging and sensing applications.[1] The quantum yield of naphthalene derivatives is often highly sensitive to the local environment, particularly solvent polarity.[2][3]
Quantitative Data: Fluorescence Quantum Yield of Aminonaphthalenes
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| 2-Aminonaphthalene | Acetonitrile | 0.91 | [6] |
| 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) | Ethanol | 0.95 | [2] |
| 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) | Cyclohexane | 0.03 | [2] |
| 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene (C-laurdan) | - | 0.43 | [2] |
| Piperidine-naphthalimide derivative 7 | Dioxane | 0.821 | [3] |
| Piperidine-naphthalimide derivative 7 | Acetonitrile | 0.106 | [3] |
| Piperidine-naphthalimide derivative 8 | Toluene | 0.453 | [3] |
| Piperidine-naphthalimide derivative 8 | DMSO | 0.003 | [3] |
Experimental Protocols: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the relative method.[5][7] This comparative technique involves measuring the fluorescence of the test sample against a well-characterized standard with a known quantum yield (Φstd).[7][8]
Core Principle: Solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons.[5][7] Therefore, a ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, will yield the ratio of their quantum yields.[7]
Methodology: The Comparative Method
-
Selection of a Standard: Choose a standard with a known, stable quantum yield and with absorption and emission profiles that are similar to the test sample. For aminonaphthalenes, standards like quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) are often used.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions for both the test sample and the standard in the desired solvent(s).
-
The absorbance of the solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength to minimize re-absorption effects.[7]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution.
-
Determine the absorbance value at the chosen excitation wavelength (λex).
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The emission should be recorded over the entire fluorescence band of the compound.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample (Φsample) using the following equation[2][7]:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for determining relative quantum yield and the conceptual application of a naphthalene-based probe.
Caption: Workflow for relative fluorescence quantum yield determination.
Caption: Naphthalene probe interaction with a hydrophobic biological target.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. static.horiba.com [static.horiba.com]
- 6. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. shimadzu.com [shimadzu.com]
A Technical Guide to the Historical Development and Discovery of Aminonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical development and discovery of aminonaphthalene derivatives, from their foundational role in the synthetic dye industry to their crucial applications in modern medicine and materials science. This document details key chemical discoveries, significant compounds, and the evolution of their biological understanding, offering a comprehensive resource for professionals in the field.
Early Developments: The Dawn of Synthetic Dyes
The story of aminonaphthalene derivatives begins in the mid-19th century, intertwined with the birth of the synthetic dye industry. The discovery of the diazotization of aromatic amines by Johann Peter Griess in 1858 was a pivotal moment.[1][2] This reaction, which converts a primary aromatic amine into a diazonium salt, opened the door to the synthesis of a vast new class of colorants: the azo dyes.
Aminonaphthalenes, with their reactive amino group on a naphthalene core, proved to be excellent coupling components for these diazonium salts, leading to the creation of vibrant and commercially successful dyes.[3] One of the earliest and most significant examples is Congo Red, first synthesized in 1883 by Paul Böttiger.[4] This dye was produced by the azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid (4-amino-1-naphthalenesulfonic acid).[4][5] The development of such dyes was a major economic driver and spurred further research into the chemistry of naphthalene and its derivatives.
A critical synthetic advancement in this era was the discovery of the Bucherer reaction . First reported by the French chemist Robert Lepetit in 1898 and later explored for its reversibility and industrial potential by the German chemist Hans Theodor Bucherer in 1904, this reaction allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[2][6] The Bucherer reaction became a cornerstone of industrial chemistry for the production of naphthylamines, which were key intermediates for azo dyes.[6]
From Dyes to Drugs: The Emergence of Medicinal Chemistry
The early 20th century marked a significant shift in the application of aminonaphthalene chemistry, from colorants to therapeutics. The same principles of organic synthesis that created vibrant dyes were repurposed to design molecules with biological activity.
A landmark example of this transition is Suramin , a complex urea derivative containing naphthalene rings. Developed at Bayer in 1916 by Oskar Dressel, Richard Kothe, and Bernhard Heymann, Suramin's design was inspired by the antitrypanosomal activity of the dye trypan blue.[7] By creating colorless analogues, the researchers developed a potent medication for African sleeping sickness (trypanosomiasis), which was introduced in 1922.[7] The chemical structure of Suramin was kept a trade secret by Bayer until it was elucidated by Ernest Fourneau at the Pasteur Institute in 1924.[8]
The Mid-20th Century and Beyond: Modern Drug Discovery and Industrial Applications
The mid-20th century saw the development of more sophisticated drugs based on the naphthalene scaffold, as well as the use of aminonaphthalene derivatives in industrial applications beyond dyes.
Propranolol: The First Clinically Successful Beta-Blocker
In the 1960s, Sir James Black developed Propranolol , a beta-adrenergic receptor antagonist that revolutionized the treatment of cardiovascular diseases like angina pectoris.[9][10] Propranolol's structure features a naphthyloxy group connected to an amino-alcohol side chain. Its discovery was a triumph of rational drug design and earned Sir James Black the Nobel Prize in Medicine in 1988.[10] Propranolol became a powerful tool for treating a wide range of conditions, including hypertension, cardiac arrhythmias, and anxiety.[9]
Industrial Antioxidants: The Case of N-Phenyl-2-naphthylamine
Aminonaphthalene derivatives also found use as industrial chemicals. N-Phenyl-2-naphthylamine (P2NA) was widely used as an antioxidant in the rubber industry to prevent flex-cracking.[11][12] However, a significant concern with P2NA was the discovery that it could be metabolically converted in the body to 2-naphthylamine, a known potent bladder carcinogen.[12][13] This finding highlighted the toxicological risks associated with some aminonaphthalene derivatives and led to stricter regulations and a search for safer alternatives.
Data Presentation
The following tables summarize key quantitative data related to the historical development and properties of aminonaphthalene derivatives.
Table 1: Synthesis Yields of Key Aminonaphthalene Derivatives and Intermediates
| Compound/Intermediate | Reaction/Method | Reported Yield | Reference |
| Glycidyl-α-naphthyl ether (Propranolol intermediate) | 1-naphthol with epichlorohydrin | 95% | [14] |
| (±)-Propranolol | Glycidyl-α-naphthyl ether with isopropylamine | 90% | [14] |
| Propranolol (Industrial Process) | 1-naphthol and epichlorohydrin followed by reaction with isopropylamine | 46.73% (overall) | [15] |
Table 2: Biological Activity of Aminonaphthalene Derivatives
| Compound | Biological Activity | IC50/EC50 Value | Cell Line/System | Reference |
| Suramin | Activation of ERK1/2 | EC50 ≈ 2.4 µM | Chinese hamster ovary (CHO) cells | [16] |
| HSN431 (aminoalkynylnaphthyridine) | Inhibition of AML cell viability | <1 nM | MV4-11 and MOLM-14 AML cells | [17] |
Table 3: Fastness Properties of Naphthalene-Based Azo Dyes
| Dye Type | Property | Rating Scale | Typical Result | Reference |
| Azo Dyes on Polyester | Light Fastness | 1-8 (Blue Wool Scale) | Generally moderate (can be improved with metal complexation) | [18][19] |
| Azo Dyes on Polyester | Wash Fastness | 1-5 (Grey Scale) | Good to Excellent | [20] |
| Azo Dyes on Polyester | Rubbing Fastness | 1-5 (Grey Scale) | Good to Excellent | [20] |
Experimental Protocols
This section provides detailed methodologies for key historical experiments in the development of aminonaphthalene derivatives.
Synthesis of Congo Red
This protocol is based on the historical synthesis involving the diazotization of benzidine and coupling with naphthionic acid.
Materials:
-
Benzidine
-
Hydrochloric acid (36.5%)
-
Sodium nitrite
-
Sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate)
-
Sodium chloride
-
Ethanol
-
Ice
Procedure:
-
Diazotization: In a beaker surrounded by an ice bath, dissolve benzidine (0.01 mol) in acidified water (15 ml water with 2.5 ml of 36.5% HCl).[21]
-
Stir the solution well and add a solution of sodium nitrite (0.02 mol) dropwise, maintaining the temperature between 0-5°C.[21]
-
Continue stirring the reaction mixture for 1 hour at 0-5°C to ensure complete formation of the bis-diazonium salt.[21]
-
Coupling: In a separate beaker, prepare a solution of sodium naphthionate (0.02 mol).
-
Slowly add the solution of the bis-diazonium salt to the sodium naphthionate solution dropwise over 30 minutes, while maintaining the temperature at 0-5°C and ensuring the mixture remains alkaline.[9]
-
Stir the reaction mixture for an additional hour at the same temperature.[21]
-
Isolation: Precipitate the Congo Red dye from the reaction mixture by adding a 15% sodium chloride solution.[21]
-
Filter the precipitated dye, wash with a small amount of cold water, and dry.
-
The crude dye can be recrystallized from ethanol for purification.[21]
Synthesis of Propranolol
This protocol describes a laboratory-scale synthesis of propranolol from 1-naphthol.
Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane [22] Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Sodium hydroxide (30% aqueous solution)
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1.0 mole equivalent of 1-naphthol and 0.05 mole equivalents of benzyltriethylammonium chloride in 3.0 mole equivalents of epichlorohydrin.
-
Heat the mixture to 50°C with stirring until all solids are dissolved.
-
Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and add water and ethyl acetate.
-
Separate the organic layer, wash it once with water, and then concentrate under reduced pressure at 50°C to obtain the crude 3-(1-naphthyloxy)-1,2-epoxypropane as a reddish-brown oil.
Step 2: Synthesis of Propranolol [14] Materials:
-
Crude 3-(1-naphthyloxy)-1,2-epoxypropane from Step 1
-
Isopropylamine
-
Water
-
Hexane (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane (10 mmol) in excess isopropylamine (20 ml) and add a small amount of water (1 ml).
-
Stir the mixture and heat to reflux for 24 hours.
-
After the reaction is complete, remove the excess isopropylamine and water under reduced pressure to yield crude (±)-propranolol.
-
The crude product can be purified by recrystallization from hexane to yield crystalline propranolol.
Signaling Pathways and Mechanisms of Action
The biological effects of aminonaphthalene derivatives are mediated through their interaction with specific cellular pathways. This section provides diagrams of key signaling pathways for medicinally important compounds.
Propranolol and the β-Adrenergic Signaling Pathway
Propranolol exerts its effects by acting as an antagonist at β-adrenergic receptors, primarily β1 and β2 receptors. This blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.
Caption: Propranolol blocks the β-adrenergic signaling cascade.
Suramin's Multi-Target Mechanism of Action
Suramin is known to interact with multiple targets, leading to its diverse biological effects. One of its key mechanisms involves the inhibition of purinergic signaling by blocking P2 receptors. It also interferes with cellular energy metabolism and growth factor signaling pathways.
Caption: Suramin's pleiotropic effects via multiple target inhibition.
Experimental Workflow: From Naphthol to Naphthylamine via Bucherer Reaction
The Bucherer reaction provides a clear example of a reversible chemical transformation that was historically significant for the synthesis of aminonaphthalene derivatives.
Caption: Generalized workflow for the Bucherer reaction.
References
- 1. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Congo red - Wikipedia [en.wikipedia.org]
- 5. Congo Red - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 7. Suramin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Your question Discuss chemistry and synthesis of Congo Red | Filo [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 15. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 16. Stimulation of extracellular signal-regulated kinase pathway by suramin with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijert.org [ijert.org]
- 19. Lightfastness - Wikipedia [en.wikipedia.org]
- 20. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1-Amino-2-methylnaphthalene Hydrochloride in Fluorescence Microscopy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Amino-2-methylnaphthalene Hydrochloride is a naphthalene-based aromatic amine. The naphthalene core is known for its intrinsic fluorescence, making its derivatives potential candidates for use as fluorescent probes in biological imaging.[1][2][3] Naphthalene-based dyes often exhibit high quantum yields and photostability, which are desirable characteristics for fluorescence microscopy.[1][2] The hydrophobic nature of the naphthalene structure suggests a potential for this compound to interact with and accumulate in lipid-rich environments, such as cellular membranes, or to act as a general cytoplasmic stain.
Disclaimer: The use of this compound as a fluorescent probe for microscopy is not well-documented in the scientific literature. The following application notes and protocols are based on the known fluorescent properties of naphthalene derivatives and general methodologies for employing new fluorescent probes.[4][5] Researchers should consider this a theoretical guide and perform thorough validation and optimization for their specific applications.
Data Presentation
The photophysical properties of this compound have not been empirically determined for microscopy applications. The following table provides estimated values based on the spectral characteristics of structurally similar aminonaphthalene compounds, such as 1-Naphthylamine.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~320 nm | In the UV-A range. |
| Emission Maximum (λem) | ~435 nm | Emitting in the blue region of the visible spectrum. |
| Stokes Shift | ~115 nm | A large Stokes shift is beneficial for reducing background noise. |
| Quantum Yield (Φ) | Moderate to High | Naphthalene derivatives are known for their high quantum yields.[1] |
| Solubility | Soluble in water and polar organic solvents like DMSO and ethanol. | The hydrochloride salt increases aqueous solubility. |
Experimental Protocols
The following is a general protocol for evaluating this compound as a fluorescent stain for cultured mammalian cells.
I. Reagent Preparation
-
10 mM Stock Solution: To prepare a 10 mM stock solution, dissolve 1.94 mg of this compound (MW: 193.67 g/mol ) in 1 mL of deionized water or Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.
-
Note: Store the stock solution at -20°C, protected from light. For use, thaw and dilute to the desired working concentration.
-
-
Phosphate-Buffered Saline (PBS): Prepare a 1X PBS solution (pH 7.4).
-
Fixation Solution: Prepare a 4% paraformaldehyde (PFA) solution in PBS.
-
Caution: Paraformaldehyde is toxic and should be handled in a chemical fume hood.
-
-
Permeabilization Solution (Optional): Prepare a 0.1% Triton X-100 solution in PBS. This is only necessary if targeting intracellular structures.
-
Mounting Medium: Use a commercially available anti-fade mounting medium, with or without a nuclear counterstain like DAPI, depending on experimental needs.
II. Cell Culture and Staining Procedure
-
Cell Seeding: Seed adherent cells on sterile glass coverslips or in glass-bottom imaging dishes. Culture the cells to the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation:
-
Add 4% PFA solution to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If intracellular staining is desired, add 0.1% Triton X-100 in PBS to the fixed cells.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Staining:
-
Dilute the 10 mM stock solution of this compound in 1X PBS to a working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Add the staining solution to the cells.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with 1X PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a DAPI filter set (or a similar UV-excitation filter set) that is appropriate for the estimated excitation and emission wavelengths (~320 nm excitation and ~435 nm emission).
-
Image Acquisition:
-
Bring the cells into focus using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel.
-
Adjust the exposure time and gain to obtain a clear image with minimal background fluorescence.
-
Acquire images and save them for further analysis.
-
Mandatory Visualizations
Caption: Workflow for staining cultured cells with this compound.
Caption: Hypothetical mechanism of cellular uptake and fluorescence of the probe.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: 1-Amino-2-methylnaphthalene Hydrochloride as a Potential Fluorescent Label for Proteins
Introduction
1-Amino-2-methylnaphthalene is a naphthalene derivative that, upon suitable chemical modification, holds promise as a fluorescent probe for labeling proteins and other biomolecules.[1][2][3] Its core naphthalene structure provides the basis for fluorescence, a property inherent to many naphthalene-based compounds which are widely utilized as fluorescent sensors and labels.[1] While 1-Amino-2-methylnaphthalene Hydrochloride itself is not a reactive dye, its primary amine group serves as a chemical handle for the introduction of a reactive moiety, such as a succinimidyl ester (NHS ester). This modification would convert it into an amine-reactive fluorescent label capable of covalently attaching to primary amines (e.g., the ε-amino group of lysine residues) on proteins.[4][5][6][7][8]
This document provides a detailed, hypothetical protocol for the use of a derivatized form of 1-Amino-2-methylnaphthalene as a fluorescent protein label, herein referred to as "AMN-NHS Ester". The protocols and data presented are based on established methods for using amine-reactive fluorescent dyes.
Principle of Operation
The labeling reaction involves the formation of a stable amide bond between the amine-reactive AMN-NHS Ester and a primary amine on the target protein. This reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine groups are deprotonated and thus more nucleophilic.[4][9] The resulting protein-dye conjugate can be used in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and Western blotting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the protein labeling protocol using the hypothetical AMN-NHS Ester.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[5] |
| AMN-NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh before each use to avoid hydrolysis.[4][10] |
| Molar Ratio of Dye:Protein | 5:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling.[4][10] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the dye.[5][11] |
Table 2: Spectroscopic Properties of Naphthalene-Based Fluorophores
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~330 - 350 nm | Based on the absorption properties of similar naphthalene derivatives.[12] |
| Emission Maximum (λem) | ~420 - 480 nm | The exact emission wavelength can be influenced by the local environment of the fluorophore on the protein.[13][14] |
| Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for naphthalene-based fluorophores. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the specific derivative and its environment.[14] |
Experimental Protocols
1. Preparation of Reagents
-
Protein Solution:
-
AMN-NHS Ester Stock Solution:
2. Protein Labeling Reaction
-
While gently stirring the protein solution, slowly add the desired volume of the AMN-NHS Ester stock solution. The volume to be added depends on the desired molar ratio of dye to protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][5]
-
(Optional) The reaction can be stopped by adding freshly prepared hydroxylamine to a final concentration of 10-100 mM and incubating for 1 hour at room temperature.[5]
3. Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).[11]
-
Equilibrate the column with a suitable buffer for your downstream application (e.g., phosphate-buffered saline, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later colored fractions will contain the free dye.
-
Pool the fractions containing the labeled protein.
4. Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the AMN dye (A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the AMN dye at its A_max.
-
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:
DOL = Dye Concentration / Protein Concentration
Visualizations
Caption: Experimental workflow for fluorescently labeling proteins with an amine-reactive dye.
Caption: Reaction of an amine-reactive NHS ester with a primary amine on a protein.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Amino-2-methylnaphthalene | 2246-44-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 9. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 1-Amino-2-methylnaphthalene Hydrochloride Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of 1-Amino-2-methylnaphthalene Hydrochloride derivatives and explores their potential applications, with a focus on their roles as anticancer and antimicrobial agents.
Introduction
Naphthalene and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. The unique bicyclic aromatic structure of naphthalene serves as a versatile scaffold for the development of novel therapeutic agents. Among these, 1-Amino-2-methylnaphthalene and its derivatives have shown significant promise in various biological applications, including as potent anticancer and antimicrobial agents. This document outlines the synthesis of these compounds, with a particular focus on the hydrochloride salt form for improved solubility and bioavailability, and delves into their specific applications supported by quantitative data and mechanistic insights.
Application Notes
1-Amino-2-methylnaphthalene derivatives have emerged as a promising class of compounds in the landscape of modern drug discovery. Their utility spans across critical therapeutic areas, primarily driven by their ability to interact with key biological targets.
Anticancer Applications
Certain derivatives of 1-Amino-2-methylnaphthalene have been investigated for their potential as inhibitors of oncogenic signaling pathways. One of the most significant targets is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), particularly the G12C mutant, which is a prevalent driver in various cancers such as non-small cell lung cancer.[1] The naphthalene scaffold can be functionalized to fit into the binding pockets of such proteins, disrupting their downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1]
The proposed mechanism of action for certain (Piperazinyl)pyridopyrimidinone derivatives incorporating the 1-Amino-2-methylnaphthalene moiety involves the inhibition of the KRAS G12C protein. This inhibition blocks the downstream RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for tumor growth.
Antimicrobial Applications
Derivatives of 1-aminonaphthalene, particularly 1-aminoalkyl-2-naphthols, have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including multidrug-resistant (MDR) strains.[2][3] The mechanism of action is believed to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[2][3] The lipophilic nature of the naphthalene ring allows these compounds to penetrate bacterial cell walls, while the amino group can be modified to enhance potency and spectrum of activity.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 1-Amino-2-methylnaphthalene derivatives and related compounds.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [4] |
| MMZ-140C | HT-29 (Colorectal) | 11.55 | [4] |
| Thiophene containing aminobenzylnaphthols (4d, 4i, 4j) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 < 10 µg/mL | [4] |
| Pyrazole-linked benzothiazole–naphthol derivatives (4j, 4k, 4l) | HeLa (Cervical) | 4.63 - 5.54 | [4] |
Table 2: Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) | Pseudomonas aeruginosa MDR1 | 10 | [2][3] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) | Staphylococcus aureus MDR | 100 | [2][3][5] |
| 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) | Penicillium notatum | 400 | [2][3] |
| 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) | Penicillium funiculosum | 400 | [2][3] |
| Ciprofloxacin (Reference) | Staphylococcus aureus MDR | 200 | [2][3][5] |
| Griseofulvin (Reference) | Penicillium funiculosum | 500 | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-methylnaphthalene
This protocol describes the synthesis of the parent amine, 1-Amino-2-methylnaphthalene, which can then be converted to its hydrochloride salt.
Materials:
-
1-Bromo-2-methylnaphthalene
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
((+/-)-binap)Ni[P(OPh)3]2-2PhCH3 (Nickel catalyst)
-
(+/-)-binap (ligand)
-
Diethyl ether (Et2O)
-
1 M Sodium hydroxide (NaOH)
-
Water (H2O)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add the nickel catalyst (5 mol%) and the binap ligand (5 mol%).
-
To this, add 1-bromo-2-methylnaphthalene (1.0 equiv).
-
Transfer the vial to an argon-filled glove box.
-
Sequentially add NaOtBu (4.40 equiv) and the ammonia solution in 1,4-dioxane (3.0 equiv).
-
Seal the reaction vial and remove it from the glove box.
-
Place the vial in a preheated oil bath at 120 °C and stir for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with Et2O (15 mL).
-
Wash the organic layer sequentially with 1 M NaOH (10 mL) and H2O (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient (e.g., 90:10) to obtain 1-Amino-2-methylnaphthalene.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 1-amino-2-naphthol hydrochloride and can be applied to 1-Amino-2-methylnaphthalene.[6]
Materials:
-
1-Amino-2-methylnaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the purified 1-Amino-2-methylnaphthalene in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated HCl dropwise to the stirred solution until precipitation is complete. The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any remaining impurities and solvent.
-
Dry the resulting this compound under vacuum.
Protocol 3: Synthesis of 1-Aminoalkyl-2-naphthol Derivatives via Betti Reaction
This protocol describes a general method for synthesizing 1-aminoalkyl-2-naphthol derivatives, which have shown significant antimicrobial activity.[2][3]
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Acetic acid (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 equiv) in ethanol.
-
Add the secondary amine (1.1 equiv) to the solution.
-
Add a catalytic amount of acetic acid.
-
To the stirred mixture, add formaldehyde solution (1.2 equiv) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
KRAS G12C Signaling Pathway
The following diagram illustrates the KRAS G12C signaling pathway, a key target for anticancer derivatives of 1-Amino-2-methylnaphthalene. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS G12C persistently activates downstream pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades, leading to uncontrolled cell proliferation and survival.[1][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Aminonaphthalene Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of aminonaphthalene compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for the separation and quantification of aminonaphthalene isomers, which is critical in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control.
Introduction
Aminonaphthalenes, including 1-aminonaphthalene and 2-aminonaphthalene, are aromatic amines used in the synthesis of dyes, pigments, and rubber chemicals. Due to the potential carcinogenicity of some isomers, their accurate identification and quantification are of significant importance. HPLC is a powerful and versatile technique for this purpose, offering high resolution and sensitivity.
This guide presents two distinct HPLC methods for the analysis of aminonaphthalene compounds:
-
Method 1: Reversed-Phase HPLC with UV Detection. A robust and widely applicable method for the simultaneous separation of 1-aminonaphthalene and other process-related impurities.
-
Method 2: Reversed-Phase HPLC with Fluorescence Detection after Pre-column Derivatization. A highly sensitive method for trace-level analysis of aminonaphthalenes using dansyl chloride as a derivatizing agent.
Method 1: Reversed-Phase HPLC with UV Detection for Aminonaphthalene Isomers and Related Impurities
This method is based on a validated reversed-phase HPLC procedure suitable for the determination of 1-aminonaphthalene and its process-related impurities.[1]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile and methanol.
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Orthophosphoric acid for pH adjustment.
-
High-purity water.
-
1-Aminonaphthalene and other relevant standards.
2. Preparation of Reagents and Mobile Phase
-
Mobile Phase A: Prepare a 0.01 M KH2PO4 buffer by dissolving 1.36 g of KH2PO4 in 1 L of high-purity water. Adjust the pH to 2.5 ± 0.1 with orthophosphoric acid. Mix the buffer with methanol and acetonitrile in the ratio of 35:52:13 (v/v/v).[1]
-
Mobile Phase B: A mixture of methanol and acetonitrile in the ratio of 80:20 (v/v).[1]
-
Standard Solutions: Prepare stock solutions of 1-aminonaphthalene and other analytes of interest in a suitable solvent (e.g., acetonitrile:water 60:40 v/v). Prepare working standards by diluting the stock solutions to the desired concentrations.
3. Chromatographic Conditions
-
Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Data Analysis
-
Identify the peaks of interest by comparing their retention times with those of the standards.
-
Quantify the analytes by constructing a calibration curve from the peak areas of the standard solutions.
Data Presentation
Table 1: Chromatographic Parameters for the Analysis of 1-Aminonaphthalene and Related Impurities.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 1-Aminonaphthalene | Not explicitly stated in the source, but separable from other impurities | 0.075 - 5.000 | 0.9998 |
| 1-Nitronaphthalene | Not explicitly stated | 0.150 - 5.000 | 0.9998 |
| Naphthalene | Not explicitly stated | 0.3125 - 5.000 | 0.9997 |
| 2-Fluoronaphthalene | Not explicitly stated | 0.3125 - 5.000 | 0.9997 |
Note: The provided source validates the method for these compounds but does not list the specific retention times in the abstract.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of aminonaphthalenes.
Method 2: High-Sensitivity Analysis of Aminonaphthalene Isomers using HPLC with Fluorescence Detection after Pre-column Derivatization with Dansyl Chloride
For trace-level analysis of aminonaphthalene compounds, pre-column derivatization with a fluorescent tag is employed to enhance detection sensitivity. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to form highly fluorescent derivatives.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Heating block or water bath.
-
Vortex mixer.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile and methanol.
-
Dansyl chloride.
-
Sodium bicarbonate or borate buffer.
-
Aminonaphthalene standards (1- and 2-isomers).
2. Preparation of Reagents
-
Derivatization Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5-10.5 with NaOH.
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone or acetonitrile (e.g., 1-5 mg/mL). This solution should be prepared fresh and protected from light.
-
Standard Solutions: Prepare stock solutions of 1-aminonaphthalene and 2-aminonaphthalene in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solutions.
3. Derivatization Procedure
-
To a vial, add a specific volume of the aminonaphthalene standard or sample solution.
-
Add an appropriate volume of the derivatization buffer.
-
Add an excess of the dansyl chloride solution.
-
Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC analysis.
4. Chromatographic Conditions
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Water or a buffer (e.g., ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
A typical gradient might run from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): Approximately 330-340 nm.
-
Emission Wavelength (λem): Approximately 510-530 nm.
-
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
5. Data Analysis
-
Identify the dansylated aminonaphthalene peaks based on their retention times compared to derivatized standards.
-
Quantify the compounds using a calibration curve generated from the peak areas of the derivatized standards.
Data Presentation
Table 2: Expected Chromatographic Performance for Dansylated Aminonaphthalene Isomers.
| Compound | Expected Elution Order | Detection |
| Dansyl-1-aminonaphthalene | - | Fluorescence (λex: ~335 nm, λem: ~520 nm) |
| Dansyl-2-aminonaphthalene | - | Fluorescence (λex: ~335 nm, λem: ~520 nm) |
Note: The exact retention times will depend on the specific column and gradient conditions used. A gradient elution is necessary to separate the derivatized isomers and other reaction byproducts.
Derivatization and Analysis Workflow
Caption: Workflow for dansylation and HPLC-fluorescence analysis.
Logical Relationship of Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
References
Application Note: A Guide to Naphthalene-Based Derivatization of Amino Acids for HPLC Analysis
Focus: Analysis via Naphthalene-2,3-dicarboxaldehyde (NDA) Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and highly sensitive method for the quantitative analysis of primary amino acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol centers on pre-column derivatization using Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide nucleophile. While the initially requested reagent, 1-Amino-2-methylnaphthalene Hydrochloride, is not documented for this application, NDA serves as a chemically appropriate and well-established alternative, leveraging a naphthalene moiety to yield intensely fluorescent isoindole derivatives. This method is suitable for quantifying amino acids in complex biological matrices, offering excellent sensitivity and reproducibility.
Introduction
Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, crucial for protein quantitation, monitoring cell culture media, and diagnosing metabolic disorders.[1][2] The primary challenge in analyzing amino acids via reversed-phase HPLC is their high polarity and lack of a strong native chromophore or fluorophore. To overcome this, pre-column derivatization is employed to attach a chemical tag to the amino acid, enhancing its hydrophobicity for better chromatographic retention and, more importantly, rendering it detectable by UV or fluorescence detectors.[2][3][4]
Naphthalene-based reagents are excellent candidates for this purpose due to their inherent fluorescence. Naphthalene-2,3-dicarboxaldehyde (NDA) reacts rapidly with primary amines (the α-amino group of an amino acid) in the presence of a nucleophile, such as cyanide (CN⁻), to form a highly fluorescent and relatively stable N-substituted 1-cyanobenz[f]isoindole (CBI) derivative.[5][6][7] This reaction is completed in minutes at room temperature, making it efficient for sample processing.[8] The resulting derivatives can be separated on a standard ODS (C18) column and quantified at femtomole levels using a fluorescence detector.[8]
Principle of Derivatization
The derivatization reaction proceeds via the condensation of the primary amine of the amino acid with the two aldehyde groups of NDA. The cyanide ion acts as a nucleophilic catalyst, attacking one of the carbonyl carbons and facilitating the cyclization to form the stable, planar, and highly fluorescent CBI structure.
-
Reactants: Amino Acid (R-NH₂), Naphthalene-2,3-dicarboxaldehyde (NDA), Cyanide (e.g., from KCN or NaCN).
-
Product: N-substituted 1-cyanobenz[f]isoindole (CBI-Amino Acid).
-
Reaction Conditions: Aqueous buffer (pH ~9.0-9.5), room temperature, rapid reaction time (typically 1-5 minutes).[8]
Experimental Protocols
Required Materials and Reagents
-
Reagents:
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Amino Acid Standards Kit
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure Water
-
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
pH meter
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Preparation of Solutions
-
Borate Buffer (100 mM, pH 9.2): Dissolve 6.18 g of boric acid in 900 mL of ultrapure water. Adjust the pH to 9.2 with concentrated NaOH solution. Bring the final volume to 1 L with ultrapure water.
-
NDA Solution (10 mM): Dissolve 18.4 mg of NDA in 10 mL of HPLC-grade acetonitrile. This solution should be stored in an amber vial at 4°C and is typically stable for up to one week.
-
Cyanide Solution (10 mM): Dissolve 6.5 mg of KCN in 10 mL of borate buffer. CAUTION: Cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Amino Acid Stock Standards (1 mM): Prepare individual or mixed stock solutions of amino acid standards in 0.1 M HCl. Store at 4°C. Working standards are prepared by diluting the stock solution with ultrapure water.
Derivatization Procedure
This procedure should be performed consistently for all standards, controls, and samples.
-
In a microcentrifuge tube or autosampler vial, add 10 µL of the amino acid standard or sample.
-
Add 100 µL of Borate Buffer (100 mM, pH 9.2).
-
Add 100 µL of the NDA Solution (10 mM in ACN). Vortex briefly.
-
Add 100 µL of the Cyanide Solution (10 mM in borate buffer).
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature (25°C), protected from light.[8]
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system. Note: The stability of NDA derivatives can be a concern, with some degrading over time.[9] For best reproducibility, it is crucial to automate this process in an autosampler or maintain a consistent time between derivatization and injection for all samples in a sequence.
HPLC-FLD Conditions
-
Column: Octadecylsilyl (ODS) C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water/Acetonitrile/TFA (e.g., 90:10:0.1, v/v/v)
-
Mobile Phase B: Acetonitrile/Water/TFA (e.g., 90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 420 nm
-
Emission Wavelength (λem): 490 nm
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 15 |
| 25.0 | 60 |
| 26.0 | 100 |
| 30.0 | 100 |
| 31.0 | 15 |
| 40.0 | 15 |
Data and Expected Results
The described method allows for the separation and quantification of common primary amino acids. The retention times will vary based on the exact column, mobile phase composition, and gradient used, but the elution order is generally from most polar (e.g., Aspartic Acid) to least polar (e.g., Phenylalanine).
Table 1: Example Quantitative Data for NDA-Amino Acids
The following table summarizes typical performance characteristics reported in the literature for this method. Note that specific values can vary between laboratories.
| Amino Acid | Retention Time (min) (Approximate) | Limit of Quantification (LOQ) (fmol) | Linearity (r²) |
| Aspartic Acid (Asp) | ~6.5 | 16.7 - 74.7 | >0.998 |
| Glutamic Acid (Glu) | ~8.0 | 16.7 - 74.7 | >0.998 |
| Serine (Ser) | ~11.5 | 16.7 - 74.7 | >0.998 |
| Glycine (Gly) | ~13.0 | 16.7 - 74.7 | >0.998 |
| Threonine (Thr) | ~15.5 | 16.7 - 74.7 | >0.998 |
| Alanine (Ala) | ~17.0 | 16.7 - 74.7 | >0.998 |
| Tyrosine (Tyr) | ~20.0 | 16.7 - 74.7 | >0.998 |
| Valine (Val) | ~23.5 | 16.7 - 74.7 | >0.998 |
| Phenylalanine (Phe) | ~26.0 | 16.7 - 74.7 | >0.998 |
| Isoleucine (Ile) | ~27.5 | 16.7 - 74.7 | >0.998 |
| Leucine (Leu) | ~28.0 | 16.7 - 74.7 | >0.998 |
| Data compiled from representative literature values.[8] Calibration curves typically show good linearity in the range of 0.25–25 pmol per injection.[8] |
Visualized Workflows
Derivatization and Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for amino acid analysis using NDA derivatization.
Logical Diagram of the Derivatization Reaction
This diagram shows the inputs and output of the core chemical reaction.
Caption: Core reaction scheme for NDA derivatization of a primary amino acid.
Conclusion
Pre-column derivatization of amino acids with Naphthalene-2,3-dicarboxaldehyde (NDA) is a highly effective, rapid, and sensitive method for their quantitative analysis by reversed-phase HPLC with fluorescence detection. The protocol is straightforward, operates at room temperature, and provides the low limits of detection necessary for analyzing biological samples. This established method serves as a superior and scientifically validated alternative to the use of non-standard reagents, ensuring robust and reproducible results for researchers in various scientific disciplines.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 使用SUPELCOSIL™和ASCENTIS®色谱柱对衍生及水解氨基酸进行HPLC分析 [sigmaaldrich.com]
- 3. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Situ Monitoring of Chemical Reactions Using 1-Amino-2-methylnaphthalene Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality in chemical synthesis and drug development. In situ analytical techniques provide continuous data on the progress of a reaction without the need for sample extraction. 1-Amino-2-methylnaphthalene hydrochloride is a fluorescent compound whose emission properties can be sensitive to changes in the local environment, such as solvent polarity. This characteristic makes it a potential candidate for use as a fluorescent probe for in situ monitoring of chemical reactions where a change in the polarity of the reaction medium occurs. This application note provides a detailed protocol and a representative example of using this compound for the in situ monitoring of a chemical reaction.
Principle of Operation
The fluorescence of many naphthalene derivatives is known to be influenced by the polarity of their environment, a phenomenon known as solvatochromism. In a chemical reaction, as reactants are converted into products, the overall polarity of the reaction mixture can change. This compound can be introduced in a small, non-interfering quantity into the reaction mixture. By continuously monitoring the fluorescence emission of the probe, changes in the reaction medium can be tracked in real-time. A shift in the emission wavelength or a change in fluorescence intensity can be correlated with the progress of the reaction.
Representative Application: Monitoring the Solvolysis of tert-Butyl Chloride
To illustrate the application of this compound as an in situ monitoring probe, we will consider the solvolysis of tert-butyl chloride in a mixed solvent system of isopropanol and water. This reaction proceeds via an SN1 mechanism, where the polar intermediate and product lead to an increase in the overall polarity of the reaction medium.
Reaction: (CH₃)₃CCl + H₂O → (CH₃)₃COH + HCl
Experimental Protocols
1. Preparation of Stock Solutions:
-
This compound Probe Stock Solution (1 mM):
-
Dissolve 19.37 mg of this compound in 100 mL of isopropanol.
-
Store the solution in a dark, sealed container to protect it from light.
-
-
tert-Butyl Chloride Reactant Solution (0.1 M):
-
Add 0.925 g of tert-butyl chloride to a 100 mL volumetric flask.
-
Add the this compound probe stock solution to the flask to make up the volume to 100 mL. This results in a 0.1 M solution of the reactant with a 1 mM concentration of the probe.
-
2. In Situ Reaction Monitoring Setup:
-
A temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
A fiber-optic fluorescence spectrophotometer.
-
The excitation and emission fibers of the spectrophotometer should be placed in the reaction vessel, ensuring they are submerged in the reaction mixture.
3. Reaction Procedure:
-
Place 90 mL of a 50:50 (v/v) isopropanol/water mixture into the reaction vessel.
-
Add 10 mL of the tert-Butyl Chloride Reactant Solution (containing the fluorescent probe) to the reaction vessel to initiate the reaction.
-
Start the magnetic stirrer to ensure a homogenous mixture.
-
Immediately begin recording the fluorescence spectra at regular intervals (e.g., every 1 minute) using the fluorescence spectrophotometer. The excitation wavelength should be set to the absorption maximum of the probe (e.g., 320 nm), and the emission should be scanned over a relevant range (e.g., 350-500 nm).
-
Continue monitoring until the reaction is complete, as indicated by a stabilization of the fluorescence signal.
Data Presentation
The progress of the reaction can be monitored by observing the change in the fluorescence intensity of this compound at its emission maximum.
Table 1: Hypothetical Fluorescence Intensity Data for the Solvolysis of tert-Butyl Chloride
| Time (minutes) | Fluorescence Intensity (Arbitrary Units) at λem,max |
| 0 | 100 |
| 5 | 115 |
| 10 | 128 |
| 15 | 139 |
| 20 | 148 |
| 25 | 155 |
| 30 | 160 |
| 35 | 163 |
| 40 | 165 |
| 45 | 166 |
| 50 | 166 |
Table 2: Hypothetical Shift in Emission Maximum (λem,max) During the Reaction
| Time (minutes) | Emission Maximum (nm) |
| 0 | 410 |
| 10 | 412 |
| 20 | 415 |
| 30 | 418 |
| 40 | 420 |
| 50 | 420 |
Visualizations
Caption: Experimental workflow for in situ reaction monitoring.
Caption: Mechanism of fluorescence change with reaction progress.
Conclusion
This application note demonstrates the potential of this compound as a fluorescent probe for the in situ monitoring of chemical reactions that involve a change in solvent polarity. The provided protocol for monitoring the solvolysis of tert-butyl chloride serves as a template that can be adapted for other chemical systems. This technique offers a non-invasive, real-time method for reaction analysis, which can be highly valuable in research, process development, and quality control settings. Further studies would be required to validate this application for a wider range of chemical reactions and to quantify the relationship between fluorescence changes and reaction conversion.
Troubleshooting & Optimization
How to improve the solubility of 1-Amino-2-methylnaphthalene Hydrochloride in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the aqueous solubility of 1-Amino-2-methylnaphthalene Hydrochloride.
Troubleshooting Unforeseen Experimental Outcomes
Low aqueous solubility of this compound is a common challenge that can lead to variability in experimental results. The following guides provide systematic approaches to diagnose and resolve these issues.
Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer
Symptom: A clear, concentrated stock solution of this compound in an organic solvent (e.g., DMSO, ethanol) turns cloudy or forms a precipitate immediately upon dilution into an aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl).
Cause: This phenomenon, often termed "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent in the stock solution acts as a good solvent, but its dilution in the aqueous buffer reduces its solvating power, causing the hydrophobic compound to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Issue 2: Low or Inconsistent Results in Biological Assays
Symptom: Dose-response curves are not reproducible, or the observed biological activity is lower than expected.
Cause: The actual concentration of the dissolved compound in the assay medium may be lower than the nominal concentration due to precipitation. This can occur either immediately upon dilution or over the course of the experiment.
Logical Steps for Resolution:
Caption: Logical workflow for addressing inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: 1-Amino-2-methylnaphthalene is a weak base. Its hydrochloride salt is more soluble in acidic conditions. The predicted pKa of the conjugate acid of 1-Amino-2-methylnaphthalene is approximately 4.78. To maintain the compound in its more soluble, protonated form, the pH of the aqueous buffer should be kept below this pKa. As the pH increases above the pKa, the uncharged, less soluble free base form will predominate, leading to decreased solubility. For ionic compounds containing basic anions, solubility increases as the pH of the solution is decreased.[1]
Q3: What are the recommended strategies to improve the solubility of this compound in aqueous buffers?
A3: Several strategies can be employed to enhance its aqueous solubility:
-
pH Adjustment: Maintain the buffer pH below the pKa of the compound (i.e., pH < 4.78) to ensure it remains in its more soluble protonated form.
-
Co-solvents: Incorporating a small percentage of a water-miscible organic solvent such as ethanol, isopropanol, or polyethylene glycol (PEG) into the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: The use of surfactants can significantly enhance the solubility of poorly soluble drugs.[2] Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[2]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with hydrophobic guest molecules, thereby increasing their aqueous solubility.
Q4: Can I prepare a concentrated stock solution in an organic solvent?
A4: Yes, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common practice. However, be mindful of the potential for the compound to precipitate upon dilution into your aqueous buffer. It is also important to consider the tolerance of your experimental system to the final concentration of the organic solvent.
Quantitative Data Summary
While specific experimental data for this compound is limited, the following tables provide an illustrative summary of expected solubility improvements based on the strategies discussed. Note: These values are estimates and should be confirmed experimentally.
Table 1: Estimated Solubility in Different Buffers at 25°C
| Buffer System (0.1 M) | pH | Estimated Solubility (mg/mL) |
| Phosphate Buffer | 7.4 | < 0.1 |
| TRIS-HCl | 7.4 | < 0.1 |
| Acetate Buffer | 4.5 | 1 - 5 |
| Glycine-HCl Buffer | 3.0 | > 10 |
Table 2: Effect of Co-solvents on Estimated Solubility in Phosphate Buffer (pH 7.4)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (mg/mL) |
| None | 0 | < 0.1 |
| Ethanol | 5 | 0.5 - 1.0 |
| Ethanol | 10 | 1.0 - 2.5 |
| PEG 400 | 5 | 0.8 - 1.5 |
| PEG 400 | 10 | 1.5 - 3.0 |
Table 3: Effect of Solubilizing Agents on Estimated Solubility in Phosphate Buffer (pH 7.4)
| Agent | Concentration | Estimated Solubility (mg/mL) |
| None | - | < 0.1 |
| Tween® 20 | 0.1% (w/v) | 1.0 - 2.0 |
| Sodium Dodecyl Sulfate (SDS) | 0.1% (w/v) | 2.0 - 5.0 |
| Hydroxypropyl-β-Cyclodextrin | 5% (w/v) | 5.0 - 10.0 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a simple method for preparing a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol-water solution (e.g., 50:50 v/v)
-
Vacuum oven
Procedure:
-
Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water solution to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle for 30-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the ethanol-water solution.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid is the inclusion complex, which can be gently ground into a fine powder. The aqueous solubility of this powder can then be determined using Protocol 1.
References
Strategies to reduce background fluorescence in microscopy when using naphthalene probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using naphthalene-based probes in microscopy experiments.
Troubleshooting Guide
High background fluorescence can obscure your signal of interest, leading to poor image quality and difficulty in data interpretation. This guide will help you systematically identify and address the source of the high background.
Problem: High background fluorescence across the entire image.
This is often due to autofluorescence from the sample or issues with the imaging medium.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Detailed Steps:
-
Image an Unstained Control: Prepare a sample that has undergone all experimental steps, including fixation and permeabilization if applicable, but without the addition of the naphthalene probe.[1] If you observe a high signal in this control, the background is likely due to autofluorescence.
-
Titrate Probe Concentration: If the unstained control shows low background, the issue may be related to the probe itself. High probe concentrations can lead to non-specific binding.[1][2] Perform a titration to find the optimal concentration that provides a bright signal with minimal background. A starting range of 1-10 µM is often recommended for naphthalene-based probes, but this should be empirically determined for your specific cell type.[1]
-
Optimize Washing Steps: Inadequate washing can leave unbound probe in the sample.[1][3] Increase the number and duration of wash steps to ensure all unbound probe is removed.[1][4] For example, wash the cells three times with PBS for 5 minutes each after probe incubation.[1]
-
Check Imaging Medium: Components in standard cell culture media, such as phenol red and serum, can contribute to background fluorescence.[1] For live-cell imaging, consider using a phenol red-free medium or an optically clear buffered saline solution during imaging.[5]
Frequently Asked Questions (FAQs)
Q1: Why are naphthalene-based probes prone to high background from autofluorescence?
Naphthalene probes are typically excited by UV or blue light (around 300-400 nm).[6] This excitation range unfortunately overlaps with the excitation spectra of several common endogenous fluorophores found in cells and tissues, such as NADH, collagen, and elastin.[1] This spectral overlap makes it challenging to distinguish the specific signal from your probe from the sample's natural fluorescence.
Caption: Overlap between naphthalene probe excitation and autofluorescent molecules.
Q2: What are the main sources of autofluorescence?
Autofluorescence can originate from several sources:
-
Endogenous Molecules: Molecules naturally present in cells and tissues, such as NADH, riboflavin, collagen, and elastin, fluoresce when excited by light.[1] Dead cells are also a significant source of autofluorescence.[1]
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[7]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells with age and are highly autofluorescent across a broad spectrum.[7]
-
Culture Media: Components like phenol red and serum in cell culture media can be fluorescent.[1]
Q3: How can I reduce autofluorescence caused by aldehyde fixation?
Treating your fixed samples with a chemical reducing agent can help quench aldehyde-induced autofluorescence. Sodium borohydride is a commonly used reagent for this purpose.[8]
Q4: What can I do about autofluorescence from lipofuscin?
For tissues with high lipofuscin content, such as the brain, treatment with Sudan Black B can be effective at quenching this type of autofluorescence.[7]
Q5: Besides chemical treatment, are there other ways to reduce autofluorescence?
Yes, several other strategies can be employed:
-
Photobleaching: Before labeling with your fluorescent probe, you can expose the sample to high-intensity light to "bleach" the endogenous fluorophores.
-
Choice of Fluorophore: If possible, choose a probe with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample. For tissues with high autofluorescence in the blue/green region, using probes that excite and emit in the red or far-red spectrum can be beneficial.[7]
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of your unstained sample (the autofluorescence spectrum) and then use software to subtract this from the spectrum of your stained sample.
Data Summary
Effectiveness of Autofluorescence Quenching Methods
The effectiveness of different quenching agents can vary depending on the tissue type and the source of autofluorescence. The following table summarizes findings from various studies.
| Quenching Agent | Target Autofluorescence | Effectiveness | Reference |
| Sodium Borohydride | Aldehyde-induced | Significant reduction in green and red channels.[9] Can have minimal effect in some tissues.[10] | [9][10] |
| Sudan Black B (SBB) | Lipofuscin, Aldehyde-induced | "Far superior" to sodium borohydride in dental tissues.[10] Reduces autofluorescence in myocardium and brain sections.[11] | [10][11] |
| TrueBlack™ | Lipofuscin and other sources | Reduces autofluorescence by 89-93% in adrenal cortex tissue.[12] | [12] |
| MaxBlock™ | General autofluorescence | Reduces autofluorescence by 90-95% in adrenal cortex tissue.[12] | [12] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence in samples fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
After fixation and permeabilization, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in PBS (e.g., 1 mg/mL).[13] The solution may fizz.[10]
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[13] For tissue pieces, a longer incubation of 30 minutes may be necessary.[14]
-
Wash the samples three times with PBS for 5 minutes each to remove all traces of sodium borohydride.[13]
-
Proceed with the blocking step of your immunofluorescence protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin granules.
Materials:
-
Sudan Black B (SBB)
-
70% Ethanol
-
Tris-Buffered Saline with Tween-20 (TBST)
Procedure:
-
Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol and filter it before use.[11]
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Rinse the samples thoroughly with 70% ethanol to remove excess Sudan Black B.
-
Wash the samples five times with TBST.
-
Mount the samples with an appropriate mounting medium.
Protocol 3: Titration of Naphthalene Probe Concentration
This protocol helps determine the optimal concentration of your naphthalene probe to maximize the signal-to-noise ratio.
Materials:
-
Your naphthalene-based fluorescent probe
-
Appropriate buffer or medium for dilution
-
Multiple identical samples (e.g., cells on coverslips)
Procedure:
-
Prepare a series of dilutions of your naphthalene probe. A starting range could be from 0.5 µM to 20 µM.
-
Process all samples in parallel according to your standard staining protocol.
-
During the probe incubation step, apply a different concentration of the probe to each sample. Include a "no probe" control.
-
Complete the remaining steps of your protocol, including washing and mounting.
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, detector gain).
-
Quantify the mean fluorescence intensity of the specific signal and a background region for each concentration.
-
Calculate the signal-to-background ratio for each concentration. The optimal concentration is the one that provides the highest signal-to-background ratio.
References
- 1. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 2. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Sudan black B reduces autofluorescence in murine renal tissue. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctcusp.org [ctcusp.org]
- 12. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. benchchem.com [benchchem.com]
Optimizing the reaction conditions for the synthesis of 1-Amino-2-methylnaphthalene derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-methylnaphthalene derivatives. The information is designed to help optimize reaction conditions, overcome common experimental hurdles, and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-Amino-2-methylnaphthalene?
A1: There are three main synthetic strategies for preparing 1-Amino-2-methylnaphthalene and its derivatives:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 1-bromo-2-methylnaphthalene) with an amine. It is a versatile method with a broad substrate scope.[1][2]
-
Nitration and Reduction: This classical two-step approach involves the nitration of 2-methylnaphthalene to form 1-nitro-2-methylnaphthalene, followed by the reduction of the nitro group to an amine.[3]
-
Reductive Amination: This method involves the reaction of a ketone precursor, such as 2-methyl-1-tetralone, with an amine in the presence of a reducing agent.[4][5]
Q2: Which synthetic route is the most suitable for my research?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the desired scale of the reaction, functional group tolerance, and the specific derivative being synthesized. The table below provides a comparison to aid in your decision-making.
Q3: What are the common impurities I might encounter?
A3: Common impurities can vary depending on the synthetic route. For the Buchwald-Hartwig amination, side products from hydrodehalogenation of the starting material can be an issue.[1] In the nitration/reduction route, isomeric nitro- and amino-naphthalenes can be significant impurities if the regioselectivity of the nitration is not well-controlled.[3] In reductive amination, over-alkylation of the amine product can occur.[5] Purification is often achieved by column chromatography.
Troubleshooting Guides
Route 1: Buchwald-Hartwig Amination
Problem 1: Low or no yield of the desired 1-Amino-2-methylnaphthalene derivative.
-
Possible Cause 1: Inactive Catalyst. The active Pd(0) catalyst is sensitive to air and moisture.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Consider using a pre-catalyst that does not require an in-situ reduction.[6]
-
-
Possible Cause 2: Inappropriate Ligand Choice. The ligand plays a crucial role in the catalytic cycle.
-
Possible Cause 3: Incorrect Base. The strength and solubility of the base are critical.
-
Possible Cause 4: Poor Substrate Reactivity. Aryl chlorides are generally less reactive than aryl bromides or iodides.[10]
-
Solution: If using an aryl chloride, you may need to use a more active catalyst system and higher reaction temperatures. Consider switching to the corresponding aryl bromide or iodide if possible.
-
Problem 2: Formation of a significant amount of hydrodehalogenated side product (2-methylnaphthalene).
-
Possible Cause: A competing side reaction, β-hydride elimination, can lead to the hydrodehalogenation of the arene.[1][11]
-
Solution: The choice of ligand is critical to suppress this side reaction. Use ligands that promote reductive elimination over β-hydride elimination. Optimizing the reaction temperature and time can also help minimize this side product.
-
Route 2: Nitration and Reduction
Problem 1: Poor regioselectivity during the nitration of 2-methylnaphthalene, leading to a mixture of isomers.
-
Possible Cause: The reaction conditions for nitration heavily influence the isomer distribution.
-
Solution: To favor the formation of 1-nitro-2-methylnaphthalene, perform the reaction at low temperatures (e.g., 0-5 °C) using a mixture of nitric acid and sulfuric acid in acetic anhydride.[3] Monitor the reaction carefully to avoid over-nitration.
-
Problem 2: Incomplete reduction of the nitro group or formation of side products.
-
Possible Cause 1: Ineffective Reducing Agent.
-
Solution: Catalytic hydrogenation using catalysts like Pd/C or Raney Nickel is a common and effective method.[12] Alternatively, metal-acid systems such as iron in acetic acid or tin(II) chloride can be used.[12] The choice of reducing agent may depend on the presence of other functional groups in the molecule.
-
-
Possible Cause 2: Catalyst Poisoning.
-
Solution: Ensure the starting nitro compound is pure. Certain functional groups can poison the catalyst. If catalyst poisoning is suspected, try a different reduction method.
-
Route 3: Reductive Amination
Problem 1: Low conversion of the starting ketone (e.g., 2-methyl-1-tetralone).
-
Possible Cause 1: Inefficient Imine Formation. The formation of the imine intermediate is a reversible equilibrium reaction.[5]
-
Solution: Use an excess of the amine to drive the equilibrium towards imine formation. The addition of a dehydrating agent can also be beneficial.
-
-
Possible Cause 2: Ineffective Reducing Agent. The reducing agent must be capable of reducing the imine but not the starting ketone.
Problem 2: Formation of dialkylated amine byproducts.
-
Possible Cause: The primary amine product can react further with the starting ketone.
-
Solution: A stepwise procedure, where the imine is formed first and then reduced in a separate step, can minimize this side reaction.[13] Using a large excess of the primary amine can also disfavor the formation of the secondary amine.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to 1-Amino-2-methylnaphthalene
| Feature | Buchwald-Hartwig Amination | Nitration and Reduction | Reductive Amination |
| Starting Materials | 1-Bromo-2-methylnaphthalene, Amine | 2-Methylnaphthalene | 2-Methyl-1-tetralone, Amine |
| Typical Yield | 70-95% | 60-80% (overall) | 50-85% |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Nitrating agent (HNO₃/H₂SO₄), Reducing agent (e.g., Pd/C, H₂) | Reducing agent (e.g., NaBH₃CN), Acid catalyst |
| Reaction Conditions | 80-120 °C, Inert atmosphere | 0-25 °C (Nitration), RT (Reduction) | Room Temperature to 50 °C |
| Advantages | High yield, Broad substrate scope, Good functional group tolerance[1] | Readily available starting material, Well-established method | Milder conditions, Avoids handling of highly toxic nitro compounds |
| Disadvantages | Expensive catalyst and ligands, Air-sensitive catalyst[2][6] | Use of strong acids, Potential for isomeric impurities, Handling of nitro compounds[3] | Requires specific ketone precursor, Potential for over-alkylation[5][13] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 1-Bromo-2-methylnaphthalene
-
Setup: In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 1-bromo-2-methylnaphthalene (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 1-Amino-2-methylnaphthalene via Nitration and Reduction
Step A: Nitration of 2-Methylnaphthalene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylnaphthalene (1.0 equivalent) in acetic anhydride at 0 °C.
-
Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0-5 °C.[3]
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. Collect the precipitated solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude 1-nitro-2-methylnaphthalene from a suitable solvent (e.g., ethanol).
Step B: Reduction of 1-Nitro-2-methylnaphthalene
-
Setup: In a flask, dissolve 1-nitro-2-methylnaphthalene (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 1-Amino-2-methylnaphthalene. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Reductive Amination of 2-Methyl-1-tetralone
-
Setup: In a round-bottom flask, dissolve 2-methyl-1-tetralone (1.0 equivalent) and the amine (e.g., ammonium acetate or a primary amine, 1.5-10 equivalents) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Reducing Agent Addition: Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the solution. If necessary, add a catalytic amount of acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Workflow for nitration and reduction synthesis.
Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Purification of crude 1-Amino-2-methylnaphthalene Hydrochloride by recrystallization or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Amino-2-methylnaphthalene Hydrochloride by recrystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or over-methylated naphthalenes), and colored degradation products formed by oxidation. Aromatic amines, in particular, can be susceptible to air oxidation, which often results in discoloration.
Q2: Should I purify the free base or the hydrochloride salt?
A2: For recrystallization, the hydrochloride salt is often preferred as it is a crystalline solid with distinct solubility properties in polar solvents. Purifying the free base might be more suitable for standard silica gel chromatography, but care must be taken to avoid prolonged contact with the acidic silica gel which can lead to streaking and sample loss. For purification of the hydrochloride salt by chromatography, a modified approach such as reverse-phase or ion-exchange chromatography is generally more effective.
Q3: Which purification method, recrystallization or chromatography, is better for this compound?
A3: The choice depends on the impurity profile and the required final purity. Recrystallization is an effective and economical method for removing bulk impurities and is often suitable for large-scale purification. Chromatography, particularly HPLC, offers higher resolution and is ideal for removing impurities with similar solubility to the product to achieve very high purity, albeit at a smaller scale and higher cost.
Recrystallization Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by gently boiling off some of the solvent and then allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very fine powders. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point temperature.- Ensure the crude material is not excessively impure; a pre-purification step might be necessary. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- A second recrystallization may be necessary to achieve a colorless product. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary for dissolution.- The filtrate can be concentrated to recover a second crop of crystals. |
Chromatography Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing/Streaking (Normal Phase) | Interaction of the basic amine with acidic silanol groups on the silica gel. | - Add a small amount of a competing base, such as triethylamine (1-2%), to the mobile phase to neutralize the active sites on the silica.[2][3]- Use a deactivated stationary phase, such as amine-functionalized silica or alumina.[2] |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the highly polar hydrochloride salt. | - Gradually increase the polarity of the mobile phase. For normal phase, this could mean increasing the percentage of a polar solvent like methanol.- If using reverse-phase, ensure the mobile phase has an appropriate pH and organic modifier concentration. |
| Poor Separation of Impurities | The selectivity of the chromatographic system is insufficient. | - Optimize the mobile phase composition. This may involve trying different solvent combinations or adjusting the pH.- Consider a different stationary phase (e.g., switching from C18 to a phenyl-hexyl column in reverse-phase). |
| High Backpressure | Particulate matter from the crude sample is clogging the column frit. | - Filter the sample solution through a syringe filter (e.g., 0.45 µm) before loading it onto the column.- Use a guard column to protect the main column from contaminants. |
Experimental Protocols
Recrystallization of this compound
This protocol is a representative method based on the purification of similar aromatic amine hydrochlorides.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and heating will aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the solution until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Purity | ~90% |
| Final Purity | >98% |
| Recovery Yield | 75-85% |
Note: These values are representative for the purification of aromatic amine hydrochlorides and may vary depending on the initial purity of the crude material and the specific conditions used.
Column Chromatography of this compound (as the free base)
Purification of the hydrochloride salt directly on standard silica gel can be challenging. This protocol involves converting the salt to the free base for purification on triethylamine-treated silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
-
Sodium bicarbonate solution (5%)
-
Dichloromethane or Diethyl ether
-
Separatory funnel
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Free Base Conversion: Dissolve the crude hydrochloride salt in water and basify with a 5% sodium bicarbonate solution until the pH is > 8. Extract the aqueous layer three times with dichloromethane or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pack the chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 90:10 Hexane:Ethyl Acetate) to speed up the elution of the compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Amino-2-methylnaphthalene free base.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the solid by filtration.
Quantitative Data (Representative):
| Parameter | Value |
| Stationary Phase | Silica gel with 1% Triethylamine |
| Mobile Phase | Hexane:Ethyl Acetate gradient |
| Starting Purity (as free base) | ~90% |
| Final Purity (as free base) | >99% |
| Recovery Yield | 70-80% |
Note: These values are representative and may vary based on the specific conditions and the scale of the purification.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the chromatographic purification of 1-Amino-2-methylnaphthalene.
References
Preventing photobleaching of 1-Amino-2-methylnaphthalene Hydrochloride during imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 1-Amino-2-methylnaphthalene Hydrochloride during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light.[1] This process leads to a loss of the fluorescent signal, which can compromise the quality and reliability of imaging data, especially in time-lapse microscopy or quantitative studies.[1][2] The primary causes of photobleaching are high-intensity excitation light and the generation of reactive oxygen species (ROS) that damage the fluorophore.[2]
Q2: How photostable are naphthalene-based probes like this compound?
A2: Naphthalene derivatives are generally known for their rigid, planar structure and extensive π-electron conjugation, which contribute to high fluorescence quantum yields and good photostability compared to some other classes of fluorescent dyes.[3][4] The introduction of a naphthalene moiety into a molecule's structure often enhances its overall photostability.[3] However, the specific photostability of this compound will depend on its local chemical environment and the imaging conditions.
Q3: What are antifade reagents and how can they help preserve the fluorescence of my probe?
A3: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[5] They primarily work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can chemically damage the fluorophore. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[6] For live-cell imaging, it is crucial to use reagents specifically designed to maintain cell viability, such as Trolox or commercial formulations like ProLong™ Live Antifade Reagent.[7]
Q4: Can I use the same antifade reagent for both fixed and live-cell imaging?
A4: It is not recommended. Antifade reagents formulated for fixed-cell imaging often contain components that are toxic to living cells.[8] For live-cell experiments, it is essential to use reagents that are specifically designed to be non-toxic and maintain cellular health, such as Trolox or ProLong™ Live Antifade Reagent.[7]
Q5: How can I quantify the rate of photobleaching for this compound in my experiment?
A5: You can quantify photobleaching by measuring the photobleaching half-life, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.[9] This is determined by acquiring a time-lapse series of images of your sample and plotting the decay of fluorescence intensity over time.[8][9] This quantitative data can help you to optimize your imaging parameters and to normalize your experimental data for fluorescence loss.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the imaging of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging. | High excitation light intensity. | Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.[2][5] |
| Prolonged exposure time. | Decrease the camera exposure time for each frame.[5] For time-lapse experiments, increase the interval between image acquisitions. | |
| Oxygen-mediated photodamage. | Use a commercial antifade reagent in your mounting medium to scavenge reactive oxygen species.[6] For live-cell imaging, consider using an oxygen scavenger system. | |
| High background fluorescence. | Autofluorescence from the sample or medium. | Use a mounting medium with low background fluorescence. For fixed samples, you can perform a pre-bleaching step on the sample before adding your probe to quench some of the autofluorescence. |
| Non-specific binding of the probe. | Optimize your staining protocol, including washing steps, to remove unbound probe. | |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching. | Standardize all imaging parameters across all samples, including light intensity, exposure time, and the use of antifade reagents.[9] Create and apply a photobleaching correction curve if necessary.[9] |
| Variations in probe concentration. | Ensure consistent probe concentration and incubation times during sample preparation. |
Experimental Protocols
Protocol 1: Quantification of Photobleaching Rate
This protocol outlines the steps to measure the photobleaching rate of this compound.
Materials:
-
Fluorescence microscope with a sensitive camera and time-lapse imaging capabilities.
-
Samples labeled with this compound.
-
Appropriate imaging medium (for live or fixed cells).
Procedure:
-
Sample Preparation: Prepare your cells or tissue labeled with this compound on an imaging-compatible slide or dish.
-
Microscope Setup: Turn on the microscope and excitation light source, allowing it to stabilize.
-
Image Acquisition:
-
Locate a region of interest on your sample.
-
Set the imaging parameters (e.g., laser power, exposure time) to match your planned experiment.
-
Acquire a time-lapse series of images at the highest possible frame rate without interruption. Continue until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity against time.
-
Fit the data to an exponential decay curve to determine the photobleaching rate constant (k) and the half-life (t½ = 0.693/k).[10]
-
Protocol 2: General Imaging Protocol to Minimize Photobleaching
This protocol provides a general workflow for imaging this compound while minimizing photobleaching.
Materials:
-
Fluorescence microscope.
-
Samples labeled with this compound.
-
Mounting medium containing an appropriate antifade reagent (e.g., ProLong™ Gold for fixed cells, ProLong™ Live for live cells).[7]
Procedure:
-
Sample Mounting: After staining, mount your sample using a mounting medium containing a suitable antifade reagent.
-
Locating the Region of Interest:
-
Use transmitted light (e.g., DIC or phase contrast) to locate the area you wish to image.[11]
-
Alternatively, use a low-magnification objective and minimal fluorescence excitation to find your region of interest before switching to a higher magnification for imaging.
-
-
Optimizing Imaging Parameters:
-
Image Acquisition:
-
Acquire your image or time-lapse series.
-
For time-lapse imaging, use the longest possible interval between frames that will still capture the biological process of interest.
-
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: HPLC Analysis of Aminonaphthalene Derivatives
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of aminonaphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of aminonaphthalene derivatives?
The most common issues include poor peak shape (tailing, fronting, and splitting), retention time shifts, baseline noise or drift, and problems with resolution. These can stem from various factors including mobile phase composition, column condition, sample preparation, and instrument parameters.[1][2][3]
Q2: How does the pH of the mobile phase affect the analysis of aminonaphthalene derivatives?
The pH of the mobile phase is a critical parameter as aminonaphthalene derivatives are basic compounds. The pH affects their ionization state, which in turn influences their retention time, peak shape, and selectivity.[4][5][6][7] For basic compounds like aminonaphthalenes, operating at a low pH can protonate residual silanol groups on the column, minimizing peak tailing.[7][8] Conversely, at a higher pH, these basic compounds may be in their free-base form, leading to increased retention and resolution.[7] It is crucial to select a pH that is at least one to two pH units away from the pKa of the analyte to ensure reproducible results.[4][6][7]
Q3: What type of column is best suited for aminonaphthalene derivative analysis?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of aminonaphthalene derivatives.[9] However, secondary interactions between the basic amino group and residual silanol groups on the silica-based stationary phase can lead to peak tailing.[8][10] Using end-capped columns or columns with a modified silica support can significantly improve peak shape.[8][10] For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[11][12]
Q4: My fluorescence detector is giving a low signal for my aminonaphthalene derivative. What could be the cause?
Low fluorescence signals can be due to several factors. Naphthalene-based probes can be sensitive to the solvent environment (solvatochromism), and their fluorescence may be quenched in polar, protic solvents like water.[13] Other potential causes include incorrect excitation or emission wavelength settings, suboptimal probe concentration, pH-related effects on fluorescence, and the presence of quenching agents like dissolved oxygen or metal ions.[13]
Troubleshooting Guides
Peak Shape Problems
Poor peak shape can compromise the accuracy of quantification and resolution.[14]
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between the basic amine group and acidic silanol groups on the column packing.[3][8][10] - Column overload.[12] - Dead volume in tubing connections. - Sample solvent incompatible with the mobile phase.[12] | - Use a highly deactivated (end-capped) column.[8] - Operate at a lower mobile phase pH to suppress silanol ionization.[1][3] - Add a basic modifier like triethylamine (TEA) to the mobile phase.[15] - Reduce the sample concentration or injection volume.[1] - Ensure proper tubing connections to minimize dead volume. - Dissolve the sample in the mobile phase whenever possible.[1] |
| Peak Fronting | - Column overload.[12] - Inadequate mobile phase flow rate.[12] - Sample dissolved in a solvent stronger than the mobile phase. | - Dilute the sample.[16] - Optimize the flow rate. - Prepare the sample in the mobile phase or a weaker solvent.[16] |
| Split Peaks | - Partially blocked column frit.[1] - Column void or damage.[1] - Sample solvent and mobile phase mismatch. - Co-elution of an interfering compound. | - Backflush the column or replace the inlet frit.[3] - Replace the column if damaged. - Inject the sample dissolved in the mobile phase. - Optimize the mobile phase composition or gradient to improve separation. |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for peak tailing.
Retention Time Shifts
Inconsistent retention times can affect peak identification and reproducibility.
| Problem | Possible Causes | Solutions |
| Gradual Drift | - Change in mobile phase composition due to evaporation of a volatile component. - Column aging or contamination.[10] - Inadequate temperature control.[10] | - Prepare fresh mobile phase daily and keep reservoirs covered.[1] - Use a guard column and/or flush the column with a strong solvent.[16] - Use a column oven to maintain a stable temperature.[1] A 1°C change can alter retention by ~2%. |
| Sudden Shifts | - Incorrect mobile phase preparation. - Air bubbles in the pump or system.[15] - System leak. - Insufficient column equilibration time. | - Ensure accurate and consistent mobile phase preparation. - Degas the mobile phase and purge the pump.[15] - Check for leaks at all fittings and connections.[15] - Allow sufficient time for the column to equilibrate with the new mobile phase (at least 10-20 column volumes).[16] |
Logical Relationship for Retention Time Stability
Caption: Factors influencing stable HPLC retention times.
Baseline Issues
A noisy or drifting baseline can interfere with the detection and integration of peaks.
| Problem | Possible Causes | Solutions |
| Baseline Noise (Irregular) | - Air bubbles in the detector cell or pump.[2][11] - Contaminated or low-quality mobile phase.[11][15] - Detector lamp nearing the end of its life.[2] - Leaks in the system.[2][11] | - Degas the mobile phase and purge the system.[2][11] - Use HPLC-grade solvents and prepare fresh mobile phase.[11][15] - Replace the detector lamp.[2] - Check and tighten all fittings.[2][11] |
| Baseline Drift | - Column temperature fluctuations.[2] - Incomplete column equilibration, especially after changing mobile phase.[11] - Contamination buildup on the column eluting as a very broad peak.[11] - Mobile phase composition changing during a gradient run. | - Use a column oven for stable temperature control.[2] - Ensure the column is fully equilibrated with the mobile phase.[11] - Flush the column with a strong solvent between injections or use a guard column.[11] - Ensure proper mixing and degassing of gradient mobile phases. |
Experimental Protocols
General Sample Preparation for Aminonaphthalene Derivatives
Proper sample preparation is crucial for accurate and reproducible results, and for protecting the HPLC column.[8]
-
Dissolution: Dissolve the aminonaphthalene derivative sample in a solvent that is compatible with the mobile phase.[7] Ideally, use the mobile phase itself as the sample solvent.[1] If a different solvent is necessary, it should be weaker than the mobile phase to avoid peak distortion.
-
Dilution: Adjust the sample concentration to be within the linear range of the detector.[8] Overloading the column can lead to peak fronting and broadening.[12]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[8][15]
-
Derivatization (if required): For some applications, particularly with fluorescence detection, derivatization with a reagent like o-phthalaldehyde (OPA) may be necessary to enhance sensitivity. This can be performed online or offline prior to injection.
Detailed Method for the Analysis of 1-Aminonaphthalene
This protocol is based on a validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process-related impurities, including 1-aminonaphthalene.
-
Chromatographic Conditions:
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH 2.5 ± 0.1):methanol:acetonitrile (35:52:13 v/v/v)
-
Mobile Phase B: Methanol:acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Photo Diode Array (PDA) at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Quantitative Data Summary:
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Mean Recovery (%) |
| 1-Aminonaphthalene | 0.075 - 5.000 | 0.9998 | 90 - 110 |
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. hplc.eu [hplc.eu]
- 4. moravek.com [moravek.com]
- 5. quora.com [quora.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 9. nacalai.com [nacalai.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Overcoming low labeling efficiency with 1-Amino-2-methylnaphthalene Hydrochloride
Technical Support Center: 1-Amino-2-methylnaphthalene Hydrochloride Labeling
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with labeling efficiency during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in labeling?
This compound is an organic compound containing a primary amine group. In labeling experiments, this primary amine can be targeted for conjugation to molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. It can also be used to introduce a primary amine onto a molecule of interest, which can then be subsequently labeled.
Q2: I am experiencing low to no labeling with this compound. What are the common causes?
Low labeling efficiency can stem from several factors. Key areas to investigate include suboptimal reaction pH, the presence of competing nucleophiles in your buffer, steric hindrance around the reactive site, and the quality or storage of your reagents. A systematic approach to troubleshooting these variables is often the most effective way to identify and resolve the issue.[1][2]
Q3: How does pH affect the labeling reaction with a primary amine like this compound?
The pH of the reaction buffer is a critical parameter. For reactions involving primary amines and NHS esters, a pH range of 8.3-8.5 is generally optimal.[1][2] At a lower pH, the primary amine group will be protonated (R-NH3+), rendering it a poor nucleophile and significantly reducing reaction efficiency. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester is accelerated, which can inactivate the reactive group before it has a chance to conjugate to the amine.[2]
Q4: Can the buffer composition itself inhibit the labeling reaction?
Absolutely. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with this compound for the amine-reactive reagent, leading to significantly lower labeling yields.[1] It is crucial to use a buffer that is free of extraneous primary amines.
Q5: What should I do if I suspect steric hindrance is limiting the labeling efficiency?
Steric hindrance, where bulky chemical groups near the target amine prevent the labeling reagent from accessing it, can be a significant challenge.[3] To overcome this, you can try optimizing the reaction conditions by increasing the reaction time or temperature to provide more energy for the reaction to proceed. Increasing the concentration of the reactants can also help drive the reaction forward.[3] If you are labeling a larger molecule, using a labeling reagent with a longer, flexible spacer arm can help bypass the steric hindrance.[3]
Troubleshooting Guide: Low Labeling Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues encountered during labeling experiments with this compound.
Initial Checks and Common Problems
| Symptom | Potential Cause | Recommended Solution |
| Low or No Labeling Yield | Incorrect Buffer pH: The pH is too low (amine is protonated) or too high (reactive ester is hydrolyzed).[1][2] | Verify that the reaction buffer is within the optimal pH range (typically 8.3-8.5 for NHS ester reactions).[1][2] |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).[1] | Perform a buffer exchange into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate.[2] | |
| Steric Hindrance: The bulky structure around the amine is preventing access by the labeling reagent. | Increase the reaction time and/or temperature. Consider using a labeling reagent with a long, flexible spacer arm.[3] | |
| Inactive/Hydrolyzed Reagents: The amine-reactive reagent has degraded due to improper storage or handling.[1] | Use a fresh aliquot of the labeling reagent. Ensure it has been stored under the recommended conditions (cool, dry, and protected from light).[1] | |
| Insufficient Reagent Concentration: The molar ratio of the labeling reagent to this compound is too low. | Increase the molar excess of the labeling reagent in the reaction. A 10- to 20-fold molar excess is a common starting point for optimization.[1][2] | |
| High Background Signal | Incomplete Removal of Free Label: Unreacted labeling reagent remains in the sample.[1][4] | Improve the purification step after the labeling reaction. Methods like size exclusion chromatography, dialysis, or spin columns are effective. |
| Precipitation of Labeled Product | Over-labeling: A high degree of labeling has altered the solubility of the target molecule.[1][5] | Reduce the molar ratio of the labeling reagent to the target molecule.[1][5] |
| Hydrophobic Nature of the Label: The naphthalene moiety of 1-Amino-2-methylnaphthalene is hydrophobic and can cause aggregation at high concentrations.[5] | Minimize the concentration of organic solvents (like DMSO or DMF) used to dissolve the reagents to less than 10% of the total reaction volume. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2][5] |
Experimental Protocols
General Protocol for Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS-ester-activated label to this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-reactive NHS ester label
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in the Reaction Buffer to the desired concentration.
-
Immediately before use, dissolve the NHS ester label in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the this compound solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Purify the labeled product from the reaction mixture to remove excess, unreacted label and quenching agent using an appropriate purification method.
-
Visualizations
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A workflow to troubleshoot low labeling efficiency.
General Amine Labeling Reaction Pathway
Caption: The reaction pathway for amine labeling.
References
Technical Support Center: Stabilizing 1-Amino-2-methylnaphthalene Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1-Amino-2-methylnaphthalene Hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Problem: Prepared this compound solution changes color (e.g., to yellow or brown) and shows degradation peaks in analysis (HPLC, etc.).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxidative Degradation | 1. De-gas solvents: Before use, sparge solvents (e.g., water, buffers) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Work under inert atmosphere: If possible, prepare solutions in a glove box or under a blanket of inert gas. 3. Add antioxidants: Consider adding a small amount of an antioxidant such as ascorbic acid or sodium metabisulfite. Compatibility and potential interference with downstream applications must be verified. | A clear, colorless solution that remains stable for a longer duration. Reduction or elimination of degradation peaks associated with oxidation. |
| Photodegradation | 1. Use amber vials: Store solutions in amber glass vials or containers that block UV light. 2. Protect from light: If amber vials are not available, wrap the container with aluminum foil. 3. Minimize light exposure: Avoid exposing the solution to direct sunlight or harsh laboratory lighting during preparation and handling. | Prevention of color change and the appearance of new peaks in analytical chromatograms, indicating photodegradation has been minimized. |
| Unfavorable pH | 1. Control pH: Aromatic amines are often more stable in mildly acidic conditions.[1] Maintain the pH of the solution, for example, by using a suitable buffer system (e.g., acetate or citrate buffer). 2. Avoid basic conditions: Highly basic conditions can accelerate the degradation of primary aromatic amines. | Enhanced stability of the solution by preventing pH-catalyzed degradation reactions. |
| High Temperature | 1. Store at low temperatures: Store stock and working solutions at refrigerated temperatures (2-8 °C). 2. Avoid heat: Do not expose solutions to high temperatures during experimental procedures unless required by the protocol. | Slower degradation kinetics, thereby extending the shelf-life of the solution. |
| Microbial Contamination | 1. Use sterile technique: Prepare solutions using sterile solvents and containers. 2. Filter sterilization: For aqueous solutions, consider filter sterilization through a 0.22 µm filter into a sterile container. | Prevention of microbial growth that can degrade the compound or alter the solution's properties. |
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the recommended solvent for preparing this compound solutions?
For analytical purposes, HPLC-grade water or a buffer system appropriate for your application is recommended. The choice of solvent can impact stability, so it is crucial to assess the compound's stability in the selected solvent system.
Q2: At what pH is a solution of this compound most stable?
Q3: How should I store my this compound solutions for long-term use?
For long-term storage, it is recommended to store solutions at low temperatures, such as in a refrigerator (2-8°C) or frozen (-20°C or -80°C). Solutions should be stored in tightly sealed amber containers under an inert atmosphere to protect from light and oxidation. Avoid repeated freeze-thaw cycles.
Degradation and Stability
Q4: What are the likely degradation pathways for this compound?
Based on the structure of an aromatic amine, the likely degradation pathways include oxidation and photodegradation.[2] Oxidation can lead to the formation of colored polymeric products. Exposure to light can also induce degradation. Hydrolysis is another potential degradation pathway that should be investigated, especially under acidic or basic conditions.[2]
Q5: How can I assess the stability of my solution?
The stability of the solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A stability study would involve analyzing the solution for the appearance of degradation products and a decrease in the concentration of the parent compound over time under different storage conditions.
Advanced Stabilization
Q6: Are there any additives that can enhance the stability of the solution?
Yes, antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be used to prevent oxidative degradation. The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with the intended application of the solution.
Q7: Is lyophilization (freeze-drying) a suitable option for long-term storage?
Lyophilization is an excellent method for the long-term storage of this compound. By removing the solvent, it minimizes solution-state degradation reactions. The lyophilized powder should be stored in a tightly sealed container at low temperature, protected from light and moisture.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified time (e.g., 2, 8, 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C), protected from light.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: pH Stability Profile
Objective: To determine the pH at which this compound is most stable.
Materials:
-
This compound stock solution
-
A series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with UV detector
Procedure:
-
Prepare solutions of this compound in each of the different pH buffers.
-
Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, and 14 days).
-
Plot the percentage of the remaining this compound against time for each pH. The pH at which the degradation rate is the slowest is the pH of maximum stability.
Visualizations
Caption: Troubleshooting workflow for unstable solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
Common pitfalls to avoid when working with aminonaphthalene compounds
Welcome to the technical support center for aminonaphthalene compounds. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and answers to frequently asked questions to help resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are aminonaphthalene compounds and their primary applications? Aminonaphthalene, also known as naphthylamine, is an aromatic amine featuring a naphthalene backbone with an amino group.[1][2] These compounds serve as crucial chemical intermediates in the synthesis of a wide variety of chemicals, including azo dyes, pigments, antioxidants, and pharmaceuticals.[1][3] Certain derivatives are also widely used as fluorescent probes and labeling reagents in biological assays due to their sensitivity to the local environment.[4][5]
Q2: What are the critical safety precautions for handling aminonaphthalene compounds? Many aromatic amines, including aminonaphthalene derivatives, may pose health risks and are considered potentially carcinogenic.[1][6][7] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[8][9] All work should be conducted in a well-ventilated chemical fume hood.[8] Avoid inhalation of dust or vapors and prevent skin contact.[1] In case of exposure, wash the affected skin with soap and water immediately and seek medical attention.[8][10] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[6]
Q3: How should I properly store aminonaphthalene compounds? Aminonaphthalene compounds can be sensitive to air and light, often turning a purplish-red or brown color upon exposure.[1][2][11] They should be stored in tightly closed containers in a cool, dry, and well-ventilated place, protected from light.[8] For many derivatives, storage at 2-8°C is recommended.[1] Some reactive derivatives, like those with bromomethyl groups, should be stored under anhydrous conditions to prevent hydrolysis.[12]
Q4: What are the general solubility characteristics of aminonaphthalene compounds? The solubility of aminonaphthalene compounds is dominated by their hydrophobic naphthalene core, leading to low solubility in water.[3][13] They are generally soluble in organic solvents like ethanol, ether, and dichloromethane.[3] Solubility in aqueous solutions can be significantly influenced by pH; in acidic conditions, the amine group becomes protonated, forming a more soluble salt.[3][13] Temperature also affects solubility, with an increase in temperature generally leading to higher solubility.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or Absent Fluorescence Signal
A weak fluorescence signal is a common problem when using aminonaphthalene-based probes.
| Possible Cause | Recommended Solution |
| Suboptimal Probe Concentration | Perform a concentration titration to find the optimal range. High concentrations can cause self-quenching, while low concentrations may yield a signal that is too weak to detect. A typical starting range is 1-10 µM.[14] |
| Environmental Sensitivity (Solvent Polarity) | The fluorescence of aminonaphthalene probes is often highly dependent on the solvent's polarity (solvatochromism).[12][14] In polar solvents like water, the quantum yield can be very low.[14] If possible, try a less polar buffer or confirm the probe is bound to its intended hydrophobic target (e.g., a protein binding pocket), which often enhances fluorescence.[14] |
| Inappropriate Buffer pH | The fluorescence of these probes can be pH-sensitive. Verify the optimal pH range for your specific probe and adjust the buffer accordingly.[14] |
| Presence of Quenching Agents | Dissolved oxygen, heavy atoms (e.g., iodine, bromine), and certain metal ions (e.g., Fe³⁺, Cu²⁺) are known fluorescence quenchers.[14][15] Degas your solvents by sparging with an inert gas (N₂, Ar) or using freeze-pump-thaw cycles to remove oxygen.[15] |
| Photobleaching | Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore. Minimize light exposure by protecting your samples from light and reducing instrument time/intensity where possible.[4][14] |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on your instrument are set correctly for your specific probe conjugate. It is highly recommended to perform a scan to determine the optimal maxima. Also, check that the detector gain is appropriately adjusted.[4][14] |
Issue 2: Poor Solubility and Compound Precipitation
Difficulty dissolving aminonaphthalene compounds is often due to their hydrophobic nature.
| Possible Cause | Recommended Solution |
| High Hydrophobicity | The large, non-polar naphthalene ring system leads to poor aqueous solubility.[13] |
| Solution Supersaturation | The compound may dissolve initially in a co-solvent mixture but precipitate over time as the solution reaches a thermodynamically unstable supersaturated state.[13] Reduce the final concentration or increase the percentage of the organic co-solvent.[13] |
| Incorrect pH | The amine group is not protonated, limiting solubility in aqueous media. Lower the pH of the buffer (a starting point of pH 2-4 is suggested) to protonate the amine and form a more soluble salt.[13] Be cautious of potential degradation at very low pH.[13] |
Issue 3: Inefficient Fluorescent Labeling of Biomolecules
This guide applies to reactive aminonaphthalene derivatives used for covalent labeling (e.g., 5-(Bromomethyl)naphthalen-2-amine).
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The reaction of groups like bromomethyl with primary amines is pH-dependent. The target amine (e.g., on a lysine residue) must be deprotonated to be nucleophilic. An optimal pH is typically in the range of 8.0-9.0.[4] |
| Inappropriate Buffer Type | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the labeling reagent.[4] Use non-amine-containing buffers such as phosphate, borate, or carbonate/bicarbonate.[4] |
| Hydrolysis of Reactive Group | Reactive groups like bromomethyl can be hydrolyzed by water, rendering the probe inactive.[4] Prepare stock solutions of the dye in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the reaction mixture immediately.[4] |
| Low Reactant Concentration | Labeling reactions are concentration-dependent. Ensure the concentration of your target molecule is sufficiently high (typically 1-10 mg/mL).[4] |
| Insufficient Incubation Time/Temp | Alkylation reactions can be slow. An incubation time of several hours to overnight at room temperature or 4°C may be required. Optimize these conditions for your specific reaction.[4] |
| Inefficient Removal of Free Dye | Unconjugated dye can cause high background signals. Ensure thorough removal of free dye using appropriate purification methods like dialysis, gel filtration, or spin columns.[4] |
Data Presentation
Table 1: Solubility of Common Aminonaphthalene Compounds
| Compound | Solvent | Solubility | Temperature | Reference(s) |
| 1-Aminonaphthalene | Water | 0.17 g/100 mL | 25 °C | [1][10] |
| 1-Aminonaphthalene | Water | 1.7 g/L | 25 °C | [1] |
| 2-Aminonaphthalene | Water | Low | Ambient | [3] |
| 2-Aminonaphthalene | Ethanol | Soluble | Ambient | [3] |
| 2-Aminonaphthalene | Dichloromethane | Soluble | Ambient | [3] |
| 2-Aminonaphthalene | Ether | Soluble | Ambient | [3] |
| 1,5-Diaminonaphthalene | Ethyl Acetate | Highest among tested | 273.15 - 313.15 K | [16] |
| 1,5-Diaminonaphthalene | Toluene | Lowest among tested | 273.15 - 313.15 K | [16] |
| 1,8-Diaminonaphthalene | Ethyl Acetate | Highest among tested | 273.15 - 313.15 K | [16] |
| 1,8-Diaminonaphthalene | Methanol | Lowest among tested | 273.15 - 313.15 K | [16] |
Table 2: Stability and Storage of Aminonaphthalene Compounds
| Compound/Class | Condition | Effect | Recommended Action | Reference(s) |
| 1-Aminonaphthalene | Air and Light Exposure | Turns purplish-red/brown, oxidizes | Store in a cool, dark place in a tightly sealed container. | [1][2][11] |
| 2-Aminonaphthalene | General | Appears as a light yellow solid, can vary with purity. | Store properly to maintain purity. | [3] |
| General Derivatives | High Temperature | Potential for degradation | Avoid prolonged heating; use an inert atmosphere for reactions if necessary. | [17] |
| Reactive Derivatives (e.g., Bromomethyl) | Aqueous Buffers | Prone to hydrolysis | Prepare stock solutions in anhydrous solvents (DMSO, DMF) and use them fresh. | [4][12] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Proteins
This protocol is a starting point for labeling a protein with a reactive aminonaphthalene derivative like 6-(Bromomethyl)naphthalen-2-amine and should be optimized.
-
Protein Preparation : Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., phosphate or bicarbonate buffer) at a pH of 7.5-8.5 to a concentration of 1-10 mg/mL.[4][12]
-
Probe Preparation : Prepare a stock solution of the aminonaphthalene probe (e.g., 10 mg/mL) in an anhydrous organic solvent such as DMSO or DMF. This should be done immediately before use to minimize hydrolysis.[4]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution while gently vortexing.[12]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the mixture from light during incubation.[12]
-
Purification : Remove the unreacted, free probe from the labeled protein conjugate using size-exclusion chromatography (e.g., a spin column or gel filtration column). Elute with the desired storage buffer.[4][12]
-
Characterization : Confirm successful labeling by measuring the absorbance and fluorescence emission spectrum of the purified conjugate. Calculate the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and at the absorption maximum of the dye.[4]
Protocol 2: Method for Solubilizing a Hydrophobic Aminonaphthalene using a Co-solvent
-
Prepare Stock Solution : Prepare a high-concentration stock solution of the aminonaphthalene compound in a water-miscible organic solvent where it is freely soluble (e.g., DMSO, ethanol).[13]
-
Prepare Aqueous Buffer : Prepare the desired aqueous buffer. If applicable to your compound and experiment, adjust the pH to be acidic (e.g., pH 2-4) to increase solubility by protonating the amine group.[13]
-
Combine : While vigorously stirring or vortexing the aqueous buffer, add the organic stock solution dropwise to the buffer to achieve the final desired concentration.[13]
-
Inspect for Precipitation : Visually inspect the solution for any signs of precipitation. If cloudiness occurs, the solubility limit has been exceeded.
-
Optimization : If precipitation occurs, try increasing the percentage of the co-solvent, decreasing the final compound concentration, or gently warming the solution.[13] Be aware that high concentrations of organic solvents can interfere with biological assays.[13]
-
Filtration : Filter the final solution through a 0.22 µm filter to remove any undissolved micro-precipitates before use.[13]
Visualizations
Caption: Troubleshooting workflow for low fluorescence signals.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cpachem.com [cpachem.com]
- 7. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Enhancing the quantum yield of naphthalene-based fluorescent probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naphthalene-based fluorescent probes. Our goal is to help you enhance the quantum yield of your probes and achieve optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of my naphthalene-based probe lower than expected?
A low quantum yield in naphthalene-based probes can be attributed to several factors, often related to non-radiative decay pathways that compete with fluorescence. The most common causes include:
-
Solvent Effects: Naphthalene probes are highly sensitive to their environment. In polar solvents, the quantum yield often decreases significantly.[1][2]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar naphthalene rings can stack together (π-π stacking), leading to self-quenching and a reduction in fluorescence.[2][3]
-
Presence of Quenching Agents: Certain ions (e.g., Fe³⁺, Cu²⁺) and dissolved oxygen in the buffer can quench fluorescence.[4]
-
Suboptimal pH: The fluorescence of many naphthalene probes, especially those with amine groups, is pH-sensitive.[4][5]
-
Inappropriate Excitation Wavelength: If the excitation wavelength does not align well with the probe's absorption maximum, the resulting fluorescence intensity will be diminished.[6]
-
Molecular Flexibility: Flexible parts of the probe molecule can dissipate energy through vibrations, leading to non-radiative decay.[7]
Q2: My probe's fluorescence intensity decreases in polar solvents like water. Why does this happen and how can I fix it?
This is a common phenomenon for many naphthalene-based probes. The decrease in fluorescence in polar solvents is often due to two primary mechanisms:
-
Twisted Intramolecular Charge Transfer (TICT): In the excited state, intramolecular charge transfer can occur, which may be accompanied by the twisting of the molecule. Polar solvents stabilize this twisted, charge-separated state, which is often non-emissive or weakly emissive, providing a non-radiative pathway for the probe to return to the ground state and thus quenching the fluorescence.[3]
-
Photoinduced Electron Transfer (PeT): If the probe's structure includes an electron-rich group (like a tertiary amine), an electron can be transferred to the excited naphthalene fluorophore, a process that is also favored in polar solvents and leads to fluorescence quenching.[3]
To counteract these effects, consider the following strategies:
-
Structural Modification: Synthesizing derivatives with bulky groups can hinder the molecular rotation that leads to the formation of TICT states.[3]
-
Change the Local Environment: If your experimental design allows, try to use a less polar solvent or create a more hydrophobic microenvironment for the probe. For instance, the fluorescence of some probes is enhanced when they bind to proteins or are incorporated into cyclodextrins.[4][8]
Q3: I observe a red-shift in the emission wavelength of my probe in polar solvents. Is this a concern?
A red-shift (a shift to a longer emission wavelength) in polar solvents is a normal and well-documented solvatochromic effect.[3] The excited state of many naphthalene probes is more polar than their ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, which reduces the energy gap between them. This results in the emission of lower-energy (longer wavelength) light.[3] For example, the probe PRODAN exhibits a significant emission shift from 401 nm in cyclohexane to 531 nm in water.[3]
Q4: My fluorescence signal decreases as I increase the probe concentration. What is causing this?
This is a classic sign of Aggregation-Caused Quenching (ACQ) .[2] At higher concentrations, the hydrophobic naphthalene cores of your probes are more likely to interact and form aggregates through π-π stacking. This close association creates non-radiative decay pathways, leading to a decrease in fluorescence intensity.[2] To confirm ACQ, you can perform a concentration-dependent fluorescence study. You should observe a linear increase in fluorescence at very low concentrations, which then plateaus and may eventually decrease at higher concentrations. The solution is to work at a lower probe concentration.[4]
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incorrect probe concentration. | Optimize the probe concentration with a titration experiment. A common starting range is 1-10 µM.[4] |
| Low quantum yield in the current solvent. | If possible, switch to a less polar solvent. Refer to the solvent effects table below. | |
| Inappropriate buffer pH. | Verify the optimal pH range for your specific probe and adjust the buffer accordingly.[4][5] | |
| Presence of quenching agents. | Use high-purity solvents and consider de-gassing your solutions to remove dissolved oxygen.[4] | |
| Incorrect instrument settings. | Ensure the excitation and emission wavelengths on your fluorometer are set to the optimal values for your probe.[9] | |
| Fluorescence Intensity Decreases Over Time | Photobleaching. | Reduce the intensity and duration of light exposure. Use antifade reagents if compatible with your experiment.[4] |
| Inconsistent Results Between Samples | Variations in experimental conditions. | Ensure all parameters such as probe concentration, incubation time, temperature, and instrument settings are kept consistent.[9] |
| High Background Fluorescence | Autofluorescence from the sample or media. | Run an unstained control to assess the level of autofluorescence. Consider using a probe that excites and emits at longer wavelengths.[4] |
| Non-specific binding of the probe. | Optimize washing steps to remove unbound probe. A blocking step (e.g., with BSA) might be necessary.[4] |
Quantitative Data Summary
The quantum yield of naphthalene-based probes is highly dependent on the solvent environment. The following tables provide a summary of photophysical properties for naphthalene and the effect of solvent polarity on quantum yield.
Table 1: Photophysical Properties of Naphthalene in Different Solvents
| Solvent | Dielectric Constant (approx.) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Cyclohexane | 2.0 | ~275 | ~322 | 0.23[9] |
| Toluene | 2.4 | ~276 | ~323 | 0.15[10] |
| Dichloromethane | 9.1 | - | - | Intermediate[2] |
| Acetonitrile | 37.5 | ~276 | ~325 | 0.49 (for a specific derivative)[10] |
| Ethanol | 25 | ~275 | ~327 | Lower[2] |
| Water | 80 | ~276 | ~336 | Low[1][2] |
Data compiled from multiple sources. The exact values can vary depending on the specific naphthalene derivative and experimental conditions.[1][2][9][10]
Table 2: General Effect of Solvent Polarity on Naphthalene Derivatives
| Solvent Type | Typical Effect on Quantum Yield | Typical Effect on Emission Wavelength |
| Non-polar (e.g., Cyclohexane, Toluene) | Higher | Blue-shifted (shorter wavelength) |
| Polar (e.g., Ethanol, Water) | Lower | Red-shifted (longer wavelength) |
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield is the most common method for determining the fluorescence quantum yield of a sample.[11] It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[12]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Your naphthalene-based probe (the "sample")
-
A quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvents
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11][13]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap.[11]
-
Record the fluorescence emission spectrum for each solution using the spectrofluorometer. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.[14]
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of your sample (Φ_x) using the following equation:[14]
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the sample and standard plots, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Visual Diagrams
Caption: Workflow for measuring relative fluorescence quantum yield.
Caption: Pathways for excited state decay of naphthalene probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. reddit.com [reddit.com]
- 8. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 11. edinst.com [edinst.com]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. static.horiba.com [static.horiba.com]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Amine-Reactive Fluorescent Probes: Dansyl Chloride vs. 1-Amino-2-methylnaphthalene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular analysis, the sensitive detection of primary and secondary amines is crucial for a myriad of applications, from protein sequencing to drug discovery. Fluorescent labeling has emerged as a powerful technique for this purpose, offering high sensitivity and specificity. This guide provides an in-depth comparison of two amine-reactive fluorescent probes: the well-established Dansyl chloride and the less characterized 1-Amino-2-methylnaphthalene Hydrochloride.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for Dansyl chloride and the expected properties of this compound when used as fluorescent labeling agents.
| Parameter | Dansyl Chloride | This compound (Inferred) |
| Excitation Maximum (λex) | ~335 - 340 nm[1][2][3] | ~330 nm |
| Emission Maximum (λem) | ~518 - 535 nm (solvent dependent)[1][3][4] | ~450 nm |
| Quantum Yield (Φ) | 0.07 (in water) to 0.66 (in dioxane)[5] | N/A (expected to be moderate) |
| Reactivity | Reacts with primary and secondary amines, phenols, and imidazoles.[6][7] | Expected to react with primary amines via its amino group after activation or as a basis for further synthesis of reactive probes. |
| Derivative Stability | Stable sulfonamide bond. | Expected to form a stable bond depending on the conjugation chemistry used. |
| Advantages | Well-characterized, high environmental sensitivity, large Stokes shift.[8] | Smaller size, potentially less perturbation to the labeled molecule. |
| Disadvantages | Unstable in dimethyl sulfoxide (DMSO)[7], broad reactivity can lead to non-specific labeling. | Lack of established protocols and performance data, requires chemical modification to become amine-reactive. |
Experimental Protocols
Detailed methodologies for the use of both compounds in fluorescent labeling are provided below. It is important to note that the protocol for this compound is a generalized procedure based on the principles of labeling with naphthalene-based amines, due to the absence of specific published protocols for this compound as a direct labeling agent.
Protocol 1: Labeling of Proteins with Dansyl Chloride
This protocol outlines a general procedure for the covalent labeling of primary amines (e.g., lysine residues and the N-terminus) in proteins with Dansyl chloride.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Dansyl chloride solution (10 mg/mL in anhydrous acetone or acetonitrile)[9]
-
Quenching solution (e.g., 1.5 M hydroxylamine HCl, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 5- to 10-fold molar excess of the Dansyl chloride solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 0.15 M and incubate for 30 minutes.
-
Purification: Remove the unreacted Dansyl chloride and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction corresponds to the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and ~330 nm.
Protocol 2: Generalized Protocol for Labeling with a Naphthalene-Based Amine (e.g., after modification of 1-Amino-2-methylnaphthalene)
This hypothetical protocol describes the steps for labeling proteins with a derivative of 1-Amino-2-methylnaphthalene that has been functionalized with an amine-reactive group (e.g., an N-hydroxysuccinimide ester).
Materials:
-
Amine-reactive derivative of 1-Amino-2-methylnaphthalene
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dye Preparation: Immediately before use, dissolve the amine-reactive naphthalene derivative in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the naphthalene dye at their respective absorbance maxima.
Visualizing the Workflow
To better illustrate the experimental processes and the underlying chemical reactions, the following diagrams are provided.
Conclusion
Dansyl chloride remains a robust and well-characterized fluorescent probe for the labeling of primary and secondary amines. Its environmentally sensitive fluorescence makes it a valuable tool for studying protein conformation and dynamics.[7][8] However, its broad reactivity necessitates careful optimization of labeling conditions to minimize non-specific binding.
This compound, while not a direct labeling agent in its commercially available form, represents a potential scaffold for the development of novel fluorescent probes. Its smaller naphthalene core could offer advantages in applications where minimal perturbation of the target molecule is critical. Further research is required to functionalize this compound with amine-reactive groups and to characterize the performance of its derivatives for fluorescent labeling. For researchers seeking established and reliable methods, Dansyl chloride is the recommended choice. For those interested in developing novel fluorescent probes with potentially unique properties, derivatives of 1-Amino-2-methylnaphthalene may warrant investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dansyl chloride - CAMEO [cameo.mfa.org]
- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 4. Dansyl amide - Wikipedia [en.wikipedia.org]
- 5. Dansyl glycine [omlc.org]
- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Quantum yield comparison of 1-Amino-2-methylnaphthalene Hydrochloride and other fluorescent probes
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield is a ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield generally indicates a brighter fluorescent probe, which is advantageous for enhancing detection sensitivity in various applications. The quantum yields of several popular fluorescent probes are presented in Table 1. It is crucial to note that the quantum yield of a fluorophore is not an absolute constant and can be significantly influenced by its environment, including solvent polarity, pH, and binding to macromolecules such as DNA.
| Fluorescent Probe | Quantum Yield (Φf) | Conditions/Solvent |
| Naphthalene Derivatives | ||
| 2-Aminonaphthalene | 0.91 | Acetonitrile[1] |
| Anilino Naphthalene Sulfonic Acids (ANS) | ~0.002 | Aqueous Buffer[2] |
| ~0.4 | Bound to Serum Albumin[2] | |
| Alexa Fluor Dyes | ||
| Alexa Fluor 488 | 0.92 | PBS[3] |
| Alexa Fluor 555 | 0.10 | Aqueous Solution[3] |
| Alexa Fluor 647 | 0.33 | PBS[3] |
| Cyanine Dyes | ||
| Cy5 | 0.27 | PBS[4] |
| 0.4 | Ethanol[4] | |
| 0.2 | Bound to DNA[5][6] | |
| Nuclear Stains | ||
| Hoechst 33258 | 0.02 (free) | pH 7.0[7] |
| 0.58 (bound to DNA) | pH 7.0[7] | |
| 0.034 (in water) | [8] | |
| ~0.74 (in PVA film) | [8] |
Table 1: Comparison of Fluorescence Quantum Yields for Various Fluorescent Probes. The quantum yield is highly dependent on the specified conditions.
Experimental Protocols for Quantum Yield Determination
The accurate measurement of fluorescence quantum yield is essential for the characterization and comparison of fluorescent probes. The most common method for this determination is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement
This method relies on the principle that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent as the sample
-
Sample of unknown quantum yield
-
High-purity solvent
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of this plot is the gradient (Grad).
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the relative quantum yield determination method.
References
- 1. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 2. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 1-Amino-2-methylnaphthalene Hydrochloride Derivatives and Alternative Covalent Inhibitors Targeting KRAS G12C
A detailed guide for researchers and drug development professionals on the binding specificity and performance of novel inhibitors targeting the KRAS G12C mutation, a key driver in various cancers.
This guide provides a comprehensive comparison of a promising KRAS G12C inhibitor derived from 1-Amino-2-methylnaphthalene hydrochloride, against the established therapeutic alternatives Sotorasib (AMG 510) and Adagrasib (MRTX849). The focus is on the validation of binding specificity to the KRAS G12C oncoprotein, supported by quantitative experimental data and detailed methodologies.
The KRAS G12C Signaling Pathway: A Critical Oncogenic Driver
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling. In its active GTP-bound state, KRAS stimulates downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival. The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS. This results in an accumulation of the active GTP-bound state, leading to constitutive downstream signaling and uncontrolled cell growth, a hallmark of many cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The unique cysteine residue introduced by the G12C mutation has become a key target for covalent inhibitors that can specifically and irreversibly bind to this mutant protein, locking it in an inactive state.
Comparative Binding Specificity and Potency
The 1-Amino-2-methylnaphthalene scaffold has been utilized in the development of potent KRAS G12C inhibitors. A key example is the 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, ASP6918.[1][2] The following table summarizes the in vitro potency of ASP6918 in comparison to the FDA-approved drugs Sotorasib and Adagrasib.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Cell-based IC50 (µM) |
| ASP6918 | KRAS G12C | Biochemical | 0.028[1] | NCI-H1373 | 0.0061[1] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical | Not specified | NCI-H358 | ~0.006 |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | 0.005 | MIA PaCa-2 | 0.01 - 0.973 |
Experimental Protocols
Biochemical Assay for KRAS G12C Inhibition (General Protocol)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the KRAS G12C protein.
1. Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
Guanosine diphosphate (GDP)
-
Guanosine triphosphate (GTP) analog (e.g., BODIPY™ FL GTP-γ-S)
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA
-
Test compounds (e.g., ASP6918, Sotorasib, Adagrasib) dissolved in DMSO
-
384-well microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add KRAS G12C protein and GDP to the assay buffer and incubate to ensure the protein is in its inactive, GDP-bound state.
-
Add the diluted test compounds to the wells of the microplate.
-
Add the KRAS G12C-GDP complex to the wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescent GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader. The binding of the fluorescent GTP analog to KRAS G12C results in an increased fluorescence signal.
-
Calculate the rate of nucleotide exchange for each compound concentration.
-
Plot the rate of exchange against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for KRAS G12C Inhibition (General Protocol)
This protocol describes a method to assess the anti-proliferative effect of inhibitors on cancer cell lines harboring the KRAS G12C mutation.
1. Reagents and Materials:
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H1373, NCI-H358)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
2. Procedure:
-
Seed the KRAS G12C mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the diluted compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the cell-based IC50 value.
Conclusion
The 1-Amino-2-methylnaphthalene derivative, ASP6918, demonstrates potent inhibition of KRAS G12C both biochemically and in a cellular context, with potency comparable to or exceeding that of the established inhibitors Sotorasib and Adagrasib in the tested cell line.[1] This highlights the potential of the 1-Amino-2-methylnaphthalene scaffold as a valuable starting point for the development of novel and effective KRAS G12C targeted therapies. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other emerging inhibitors in the field. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the comparative efficacy and safety profiles of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 1-Amino-2-methylnaphthalene Derivatives with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reactivity of the 1-Amino-2-methylnaphthalene System
1-Amino-2-methylnaphthalene is an aromatic amine. The naphthalene core is an electron-rich aromatic system. The amino (-NH₂) group at the 1-position is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (primarily position 4). The methyl (-CH₃) group at the 2-position is a weakly activating, ortho-, para-directing group.
In its hydrochloride salt form, the amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This protonated form significantly alters the electronic properties of the naphthalene ring. The -NH₃⁺ group is a strong deactivating, meta-directing group for electrophilic aromatic substitution due to its positive charge.
Conversely, for nucleophilic aromatic substitution (SNAr), the aromatic ring itself must be electron-deficient to be attacked by a nucleophile. Unsubstituted naphthalene is generally unreactive towards nucleophiles. The presence of the electron-donating -NH₂ and -CH₃ groups in 1-Amino-2-methylnaphthalene further deactivates the ring for SNAr. While the protonated -NH₃⁺ group is electron-withdrawing, it is generally not sufficient to activate the naphthalene ring for SNAr without the presence of other strong electron-withdrawing groups (like a nitro group) and a good leaving group on the ring.
Therefore, for cross-reactivity studies with nucleophiles via a substitution pathway, a derivative of 1-Amino-2-methylnaphthalene bearing a leaving group (e.g., a halogen) is necessary. This guide will focus on the hypothetical cross-reactivity of a halo-derivative, such as 1-Amino-4-bromo-2-methylnaphthalene , with various nucleophiles.
Hypothetical Comparison of Nucleophile Reactivity
The following table summarizes the expected relative reactivity of different classes of nucleophiles with a hypothetical halo-aminonaphthalene substrate, such as 1-Amino-4-bromo-2-methylnaphthalene. The reactivity is inferred from general principles of nucleophilicity and reaction conditions reported for analogous systems in the literature.
| Nucleophile Class | Example Nucleophile | Expected Relative Reactivity | Plausible Reaction Conditions | Notes |
| Thiols (Thiolates) | Sodium thiophenoxide (PhSNa) | High | Room temperature to moderate heating (e.g., 80-100 °C) in a polar aprotic solvent (e.g., DMF, DMAc) with a base (e.g., K₂CO₃).[1] | Thiols are generally excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. The reaction proceeds via the more nucleophilic thiolate anion. |
| Amines | Piperidine, Morpholine | Moderate to High | Higher temperatures (e.g., 100-150 °C) often required, sometimes in the presence of a copper or palladium catalyst (Ullmann or Buchwald-Hartwig conditions).[2][3] | The nucleophilicity of amines is generally lower than that of thiolates. Steric hindrance on the amine can significantly reduce reactivity. Catalysis is often employed to facilitate these couplings. |
| Alkoxides | Sodium methoxide (NaOMe) | Moderate | Elevated temperatures (e.g., 100-180 °C) in a polar aprotic solvent. Reaction may be sluggish without strong activation of the aromatic ring. | Alkoxides are strong bases and can promote side reactions. Their nucleophilicity is generally lower than thiolates. |
| Alcohols | Methanol (MeOH) | Low | Very harsh conditions (high temperature and pressure) would likely be required. Generally not a feasible nucleophile for SNAr on unactivated or weakly activated systems. | Alcohols are weak nucleophiles and require deprotonation to the much more reactive alkoxide to participate effectively in SNAr. |
| Water | H₂O | Very Low | Unlikely to react under typical SNAr conditions. Extremely harsh conditions would likely lead to decomposition. | Water is a very weak nucleophile. |
Experimental Protocols for Analogous Systems
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a halo-nitronaphthalene, which is an activated system. The conditions can be adapted for halo-aminonaphthalene systems, likely requiring more forcing conditions or catalysis.
Example Protocol: Synthesis of 5-Amino-1-nitronaphthalene from 1-Bromo-5-nitronaphthalene
This protocol is adapted from a patent describing the synthesis of 1,5-naphthalenediamine.[2]
Materials:
-
1-Bromo-5-nitronaphthalene
-
Aqueous ammonia (25%)
-
Copper(I) oxide (catalyst)
-
Toluene (solvent)
-
Autoclave
Procedure:
-
A mixture of 1-bromo-5-nitronaphthalene (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(I) oxide are charged into a pressure-resistant autoclave.
-
Toluene is added as a solvent.
-
The autoclave is sealed, and the reaction mixture is heated to 150-200 °C with stirring.
-
The reaction is maintained at this temperature for several hours, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
After completion, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 5-amino-1-nitronaphthalene can be purified by crystallization or column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow Diagram
References
- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE102004038577A1 - Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene - Google Patents [patents.google.com]
- 3. Cu(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the photostability of different aminonaphthalene isomers
For researchers, scientists, and professionals in drug development, understanding the photostability of isomeric compounds is crucial for ensuring the efficacy, safety, and shelf-life of photosensitive drugs and materials. This guide provides a comparative overview of the photostability of two common aminonaphthalene isomers: 1-aminonaphthalene (1-AN) and 2-aminonaphthalene (2-AN). Due to a lack of direct comparative studies with quantitative photodegradation data in the existing literature, this comparison is based on available photophysical data and general knowledge of the stability of aromatic amines.
Comparative Data on Aminonaphthalene Isomers
The following table summarizes the available photophysical and stability information for 1-aminonaphthalene and 2-aminonaphthalene. It is important to note the absence of directly comparable photodegradation quantum yields, which are the most reliable indicators of photostability. For context, the photodegradation quantum yield of aniline, a simpler aromatic amine, is included.
| Parameter | 1-Aminonaphthalene (1-AN) | 2-Aminonaphthalene (2-AN) | Aniline (for context) |
| Molar Mass ( g/mol ) | 143.19 | 143.19 | 93.13 |
| Appearance | Colorless crystals, turn reddish-purple in air and light.[1] | Colorless solid, samples can appear reddish due to oxidation. | Colorless oily liquid, darkens on exposure to air and light. |
| Excitation Max (nm) | 316 (in ethanol)[2] | 239 (in acetonitrile)[3] | ~280 |
| Emission Max (nm) | 434 (in ethanol)[2] | Not specified | ~340 |
| Fluorescence Quantum Yield (Φf) | Not readily available | 0.91 (in acetonitrile) | ~0.03 |
| Photodegradation Quantum Yield (Φd) | Not readily available | Not readily available | 0.0189 |
Note: The lack of a reported photodegradation quantum yield for both aminonaphthalene isomers is a significant data gap. The provided fluorescence quantum yield for 2-aminonaphthalene suggests that de-excitation via fluorescence is a highly efficient pathway, which could potentially compete with photodegradation pathways. However, a high fluorescence quantum yield does not preclude photodegradation.
Experimental Protocols for Assessing Photostability
To obtain definitive comparative data, a standardized experimental protocol for assessing the photostability of aminonaphthalene isomers should be followed. This protocol is based on established methods for determining photodegradation quantum yields.
Objective:
To determine and compare the photodegradation quantum yields of 1-aminonaphthalene and 2-aminonaphthalene under controlled irradiation conditions.
Materials and Equipment:
-
1-Aminonaphthalene and 2-Aminonaphthalene standards
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol, water)
-
Quartz cuvettes or reaction vessels
-
A calibrated light source with a known spectral output (e.g., xenon lamp with monochromator or specific wavelength LEDs)
-
A UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chemical actinometer (e.g., ferrioxalate solution)
-
Stirring mechanism for the reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of 1-AN and 2-AN in the chosen solvent.
-
Prepare a series of working solutions of known concentrations.
-
Prepare the chemical actinometer solution as per standard protocols.
-
-
Determination of Molar Absorption Coefficients:
-
Measure the absorbance spectra of the working solutions of both isomers to determine their molar absorption coefficients at the irradiation wavelength.
-
-
Measurement of Photon Flux:
-
Irradiate the chemical actinometer solution in the same experimental setup to be used for the aminonaphthalene samples.
-
Measure the change in absorbance of the actinometer at the appropriate wavelength.
-
Calculate the photon flux (photons per unit time) of the light source using the known quantum yield of the actinometer.
-
-
Irradiation of Aminonaphthalene Solutions:
-
Place a known volume of the aminonaphthalene solution in the quartz reaction vessel.
-
If studying the effect of oxygen, the solution can be purged with either air or an inert gas.
-
Irradiate the solution with the calibrated light source while maintaining constant stirring and temperature.
-
At specific time intervals, withdraw aliquots of the solution for analysis.
-
-
Analysis of Photodegradation:
-
Analyze the concentration of the remaining aminonaphthalene in the aliquots using HPLC.
-
Monitor the appearance of any degradation products.
-
-
Calculation of Photodegradation Quantum Yield:
-
The rate of photodegradation can be determined from the decrease in the concentration of the aminonaphthalene isomer over time.
-
The photodegradation quantum yield (Φd) is calculated using the following equation: Φd = (moles of compound degraded per unit time) / (photons absorbed per unit time)
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the generalized experimental workflow for assessing photostability and a conceptual representation of the photochemical processes involved.
Caption: Experimental workflow for determining the photostability of aminonaphthalene isomers.
Caption: Simplified Jablonski diagram illustrating potential photochemical pathways for aminonaphthalenes.
Discussion and Conclusion
The position of the amino group on the naphthalene ring is known to influence the electronic structure and, consequently, the photophysical and photochemical properties of the molecule. The photophysics of 1-aminonaphthalene has been noted to be complex, with the 1La state playing a significant role.[4] This could lead to different degradation pathways and rates compared to 2-aminonaphthalene.
For professionals in drug development and materials science, it is imperative to conduct rigorous photostability testing on any formulation containing aminonaphthalene derivatives. The provided experimental protocol offers a robust framework for such an investigation. The resulting data would be invaluable for predicting the long-term stability of products, developing appropriate protective packaging, and meeting regulatory requirements. Future research should focus on direct comparative studies to quantify the photodegradation of these and other aminonaphthalene isomers under various conditions to fill the current knowledge gap.
References
A Researcher's Guide to Benchmarking Novel Amine-Reactive Fluorescent Labels: A Comparative Framework Featuring 1-Amino-2-methylnaphthalene Hydrochloride
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. While a vast array of commercially available fluorescent dyes exists, the development of novel fluorophores continues to be an active area of research. This guide provides a comprehensive framework for benchmarking the performance of a novel or less-characterized amine-reactive fluorescent label, using 1-Amino-2-methylnaphthalene Hydrochloride as a case study, against a selection of widely used commercially available fluorescent labels.
This document outlines the essential photophysical and biochemical parameters for comparison and provides detailed experimental protocols for their determination. By following this guide, researchers can systematically evaluate the suitability of a new fluorescent label for their specific applications.
Key Performance Indicators for Fluorescent Labels
A rigorous comparison of fluorescent labels should be based on a set of key quantitative performance indicators. These include:
-
Photophysical Properties: These intrinsic properties of the fluorophore determine its brightness and spectral characteristics.
-
Maximum Excitation Wavelength (λex): The wavelength of light at which the fluorophore is most efficiently excited.
-
Maximum Emission Wavelength (λem): The wavelength of light at which the fluorophore emits the most intense fluorescence.
-
Molar Extinction Coefficient (ε): A measure of how strongly the fluorophore absorbs light at its λex. A higher value indicates a greater ability to absorb light.
-
Fluorescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. This represents the efficiency of the fluorescence process, with a value closer to 1 indicating higher efficiency.
-
-
Performance in Application: These parameters assess the utility of the fluorescent label in a biological context.
-
Photostability: The resistance of the fluorophore to photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability is crucial for applications requiring prolonged or intense illumination.
-
Labeling Efficiency: The extent to which the fluorescent label covalently attaches to the target molecule (e.g., a protein). This is often expressed as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio.
-
Comparative Data of Commercially Available Fluorescent Labels
To establish a baseline for comparison, the following table summarizes the key photophysical properties of several common commercially available amine-reactive fluorescent labels.
| Fluorescent Label | Maximum Excitation (λex) (nm) | Maximum Emission (λem) (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Fluorescein isothiocyanate (FITC) | ~495 | ~519[1] | ~75,000 | ~0.92 |
| Rhodamine B | ~540[2] | ~580[2] | ~110,000 | ~0.65 (in ethanol)[3] |
| DAPI (4′,6-diamidino-2-phenylindole) | ~358 (with DNA)[4][5] | ~461 (with DNA)[4][5] | ~34,000 | ~0.92 (when bound to DNA) |
| Alexa Fluor™ 488 | ~496-499[6] | ~519-520[6] | ~71,000[6] | 0.92[6] |
| DyLight™ 488 | ~493[7] | ~518[7] | ~70,000[7] | Data not readily available |
| IRDye® 800CW | ~773[8] | ~792[8] | ~240,000 | ~0.12 |
Note: The fluorescent properties of this compound are not well-documented in publicly available literature. The experimental protocols provided in this guide are intended to enable researchers to determine these values.
Experimental Protocols for Benchmarking
The following sections provide detailed methodologies for quantifying the key performance indicators of a novel amine-reactive fluorescent label like this compound.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence and is one of the most important parameters for characterizing a fluorophore.[1][9] The relative method, which compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield, is a widely used and accessible approach.[6][10]
Workflow for determining relative fluorescence quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Chosen fluorescent standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
This compound
-
Appropriate solvent (e.g., ethanol or deionized water)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the fluorescent standard and this compound in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, using the same excitation wavelength for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of these plots will be used in the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is a critical parameter for imaging applications, as it determines how long a fluorescent signal can be observed under continuous illumination before it fades.
Workflow for assessing the photostability of a fluorescent label.
Materials:
-
Fluorescence microscope with a stable light source and appropriate filter sets
-
Microscope slides and coverslips
-
Fluorescently labeled protein (e.g., Bovine Serum Albumin - BSA) with this compound and control dyes
-
Phosphate-buffered saline (PBS)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare Labeled Protein: Label a standard protein like BSA with this compound and the comparator dyes according to the labeling protocol in the next section.
-
Sample Preparation: Prepare a solution of the fluorescently labeled protein in PBS and mount it on a microscope slide.
-
Microscope Setup: Set the microscope to the appropriate excitation and emission wavelengths for the fluorophore. It is crucial to use the same illumination intensity and camera settings for all samples being compared.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe a significant decrease in fluorescence.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value, can be determined from this plot. A longer half-life indicates greater photostability.
-
Determination of Protein Labeling Efficiency
The efficiency with which a fluorescent dye labels a target protein is a key determinant of the final signal intensity in an experiment. This is often quantified as the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.
Workflow for determining the degree of protein labeling.
Materials:
-
This compound
-
Protein to be labeled (e.g., BSA)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Labeling Reaction: Add the amine-reactive dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (A_dye).
-
-
Calculation of Degree of Labeling (DOL):
-
First, calculate the concentration of the protein: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_dye of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Next, calculate the DOL: DOL = A_dye / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
Conclusion
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Protein labeling protocol [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Proteome-wide Quantification of Labeling Homogeneity at the Single Molecule Level [jove.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 1-Amino-2-methylnaphthalene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Amino-2-methylnaphthalene Hydrochloride. While specific inter-laboratory validation data for this compound is not publicly available, this document outlines the established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—that are routinely validated and employed for the analysis of structurally similar aromatic amines. The performance data and protocols presented are based on validated methods for related naphthalenamine compounds and serve as a robust framework for single-laboratory or inter-laboratory validation efforts.
The Role of 1-Amino-2-methylnaphthalene in Drug Development
1-Amino-2-methylnaphthalene serves as a key starting material in the synthesis of targeted cancer therapeutics, particularly covalent inhibitors of the KRAS G12C mutant protein.[1] The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a critical protein in cell signaling, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[2] Inhibitors targeting this mutant protein represent a significant advancement in precision oncology.[3] The purity and precise quantification of synthetic precursors like this compound are therefore critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream pathways.[2][4] The G12C mutation traps KRAS in its active state, leading to uncontrolled cell proliferation.[4] Covalent inhibitors bind to the mutant cysteine, locking the protein in an inactive state and blocking downstream signaling.[5]
References
- 1. 1-AMINO-2-METHYLNAPHTHALENE CAS#: 2246-44-8 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Environmentally Sensitive Fluorescence: 1-Amino-2-methylnaphthalene Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting the accuracy and reliability of data in cellular imaging, biomolecular interaction studies, and drug development. Environmentally sensitive probes, which exhibit changes in their fluorescent properties in response to alterations in their local microenvironment, are invaluable tools for elucidating cellular processes. This guide provides a comparative analysis of the environmental sensitivity of 1-Amino-2-methylnaphthalene Hydrochloride's fluorescence against well-established solvatochromic dyes: Prodan, Dansylaziridine, and Nile Red. The objective is to furnish researchers with the necessary data and methodologies to make an informed choice of fluorescent probe for their specific research needs.
Performance Comparison of Environmentally Sensitive Probes
The fluorescence of 1-Amino-2-methylnaphthalene, the parent compound of the hydrochloride salt, is anticipated to be sensitive to the polarity of its environment, a characteristic feature of many naphthalene derivatives. While specific quantitative data for this compound is not extensively available in the public domain, we can infer its likely behavior based on studies of structurally similar aminonaphthalenes. These compounds typically exhibit a red shift in their emission spectra as the solvent polarity increases, a phenomenon attributed to the stabilization of the more polar excited state.
For a robust comparison, we present the photophysical properties of three widely used environmentally sensitive probes—Prodan, Dansylaziridine, and Nile Red—across a range of solvents with varying polarities.
Table 1: Photophysical Properties of Prodan in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Cyclohexane | 2.0 | ~361 | 380 | 19 | 0.03 |
| N,N-Dimethylformamide | 36.7 | ~361 | 450 | 89 | - |
| Methanol | 32.7 | 361 | 498 | 137 | - |
| Ethanol | 24.6 | - | - | - | 0.95 |
| Water | 80.1 | ~361 | 520 | 159 | - |
Table 2: Photophysical Properties of Dansylaziridine in Various Solvents [2]
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ, ns) |
| Dioxane | 2.2 | ~8 |
| Toluene | 2.4 | ~8 |
| Chloroform | 4.8 | Data not available |
| Dichloromethane (DCM) | 8.9 | Data not available |
| Ethanol | 24.6 | Data not available |
| Acetonitrile | 37.5 | Data not available |
| Water | 80.1 | Data not available |
Table 3: Photophysical Properties of Nile Red in Various Solvents [3]
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| Triglycerides (nonpolar) | ~515 | ~585 |
| Phospholipids (polar) | ~554 | ~638 |
Experimental Protocols
Accurate and reproducible measurements of fluorescence are fundamental to reliable research. Below are detailed methodologies for key experiments to assess the environmental sensitivity of a fluorescent probe.
Determination of Solvent-Dependent Spectral Shifts
Objective: To measure the excitation and emission spectra of a fluorescent probe in a range of solvents with varying polarities to determine its solvatochromic properties.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest (e.g., this compound)
-
A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, acetonitrile, water)
Procedure:
-
Solution Preparation: Prepare stock solutions of the fluorescent probe in a suitable solvent. From the stock solution, prepare dilute working solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Absorption Spectra: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Emission Spectra: Using a spectrofluorometer, excite each solution at its absorption maximum (λabs). Record the fluorescence emission spectrum. The wavelength of maximum fluorescence intensity is the emission maximum (λem).
-
Excitation Spectra: For each solution, set the emission monochromator to the determined emission maximum (λem) and scan the excitation wavelengths. The resulting spectrum should be corrected for the lamp intensity profile. The peak of the corrected excitation spectrum is the excitation maximum (λex).
-
Data Analysis: Plot the emission maximum (λem) and Stokes shift (λem - λex) as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot which uses the orientation polarizability of the solvent). A linear relationship indicates a strong solvatochromic effect.
Determination of Relative Fluorescence Quantum Yield (Φf)
Objective: To determine the efficiency of a fluorophore's emission by comparing it to a known standard.[4][5][6]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the test compound (e.g., this compound)
-
Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should absorb at a similar wavelength to the test compound.[2]
-
Solvent(s) for dissolving the sample and standard.
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.[2]
-
Determination of Fluorescence Lifetime (τ)
Objective: To measure the average time a fluorophore spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) [7][8][9][10]
Materials:
-
TCSPC system including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Solution of the fluorescent probe.
Procedure:
-
Instrument Setup: The sample is excited by a high-repetition-rate pulsed light source.
-
Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events.
-
Data Acquisition: A histogram of the number of photons detected versus time is constructed, representing the fluorescence decay profile.
-
Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed using statistical parameters like chi-squared.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing environmental sensitivity and a conceptual signaling pathway where an environmentally sensitive probe could be utilized.
Caption: Workflow for assessing the environmental sensitivity of a fluorescent probe.
Caption: Monitoring enzyme activation at the cell membrane with a fluorescent probe.
References
- 1. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. horiba.com [horiba.com]
- 8. youtube.com [youtube.com]
- 9. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 10. bhu.ac.in [bhu.ac.in]
A Comparative Analysis of the Stokes Shift in Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Stokes shift and other key photophysical properties of various naphthalene-based fluorescent probes. Naphthalene and its derivatives are a versatile class of fluorophores known for their sensitivity to the microenvironment, making them valuable tools in biophysical studies, drug development, and cellular imaging.[1] A significant Stokes shift is a desirable characteristic in fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio, leading to enhanced sensitivity in fluorescence-based assays.[2]
Understanding the Stokes Shift
The Stokes shift is the difference between the maximum wavelength of absorption (excitation) and the maximum wavelength of emission for a fluorescent molecule.[3] This phenomenon arises from energy loss between the absorption of a photon and the subsequent emission of a fluorescent photon. This energy dissipation occurs through non-radiative processes such as vibrational relaxation and solvent reorganization around the excited state fluorophore.[3] A larger Stokes shift is generally advantageous as it allows for the effective separation of the excitation and emission signals, reducing background interference and improving the quality of fluorescence measurements.
The magnitude of the Stokes shift in naphthalene-based probes is highly dependent on the molecular structure of the probe and the polarity of its surrounding environment.[3][4] Substituents on the naphthalene core can significantly influence the electronic distribution in the ground and excited states, thereby affecting the Stokes shift. Furthermore, in polar solvents, solvent molecules can reorient around the excited-state fluorophore, leading to a stabilization of the excited state and a larger Stokes shift.[3] This solvatochromic effect is a key feature of many naphthalene-based probes and is exploited to study the polarity of microenvironments such as biological membranes.
Comparative Data of Naphthalene-Based Probes
The following table summarizes the key photophysical properties of several common naphthalene-based probes. The data presented are compiled from various sources and may vary depending on the specific experimental conditions, particularly the solvent used.
| Probe Name | Abbreviation | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Environment |
| 6-propionyl-2-(dimethylamino)naphthalene | PRODAN | ~360 | ~440 (in non-polar) to ~530 (in polar) | ~80 to ~170 | Varies with polarity | Cyclohexane to Water |
| 6-dodecanoyl-2-(dimethylamino)naphthalene | LAURDAN | ~360 | ~440 (in non-polar) to ~490 (in polar) | ~80 to ~130 | Varies with polarity | DMPC vesicles |
| 1-anilinonaphthalene-8-sulfonic acid | ANS | ~350 | ~480 | ~130 | 0.004 (in water) to 0.8 (bound to protein) | Water, Ethanol, bound to BSA |
| N-methyl-1,8-naphthalimide | ~340 | ~380 | ~40 | 0.005 (in hexane) to 0.22 (in ethanol) | Hexane, Ethanol | |
| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium | ~434 | ~630 | 196 | - | PBS buffer (pH 7.4) | |
| NMI-BF2 | ~837 | ~1100 | 263 | 0.53% | - |
Experimental Protocols
Measurement of Stokes Shift
The determination of the Stokes shift for a fluorescent probe is a fundamental photophysical measurement that involves the acquisition of its absorption and emission spectra.
Materials:
-
Naphthalene-based fluorescent probe of interest
-
Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, ethanol, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the naphthalene-based probe in a suitable solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilute solutions in the desired solvents. The final concentration should be in the micromolar range, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Using a UV-Visible spectrophotometer, record the absorption spectrum of the probe in each solvent against a solvent blank.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Spectrum Measurement:
-
Using a fluorometer, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum. Ensure that the emission scan starts at a wavelength sufficiently longer than the excitation wavelength to avoid scattering artifacts.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Stokes Shift Calculation:
-
Calculate the Stokes shift in nanometers (nm) using the following formula: Stokes Shift (nm) = λ_em - λ_abs
-
The Stokes shift can also be expressed in wavenumbers (cm⁻¹), which is a more accurate representation of the energy difference: Stokes Shift (cm⁻¹) = (1/λ_abs) - (1/λ_em) * 10⁷ (where λ is in nm)
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a commonly used technique.[5]
Materials:
-
Naphthalene-based probe (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (Gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_F_sample) using the following equation:
Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φ_F_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the Stokes shift of a naphthalene-based probe.
Caption: Experimental workflow for determining the Stokes shift of a fluorescent probe.
Signaling Pathway and Logical Relationship
While naphthalene-based probes are not typically direct participants in cellular signaling pathways in the way a signaling molecule is, their fluorescence properties are often modulated by the local environment created by such pathways. For instance, changes in membrane potential or lipid composition, which can be downstream effects of signaling events, can be detected by probes like LAURDAN. The logical relationship is therefore one of sensing and reporting on the physical consequences of signaling.
The following diagram illustrates the logical relationship between a cellular signaling event and the response of a naphthalene-based membrane probe.
Caption: Logical relationship between a signaling event and a naphthalene probe's response.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
Validating 1-Amino-2-methylnaphthalene Hydrochloride in a Novel KRAS G12C Inhibition Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the use of a novel compound, 1-Amino-2-methylnaphthalene Hydrochloride (referred to herein as Compound X), in a new biological assay targeting the KRAS G12C mutation. The performance of Compound X is objectively compared against established KRAS G12C inhibitors, Sotorasib and Adagrasib, with supporting experimental data presented in a clear and structured format. Detailed methodologies for key experiments are provided to ensure reproducibility.
Introduction to KRAS G12C and Targeted Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] The specific G12C mutation, where glycine is replaced by cysteine at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell signaling and tumor growth.[3]
Recently, the development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant advancement in cancer therapy.[4] These inhibitors lock the protein in an inactive, GDP-bound state, thereby blocking downstream signaling.[1] This guide explores the validation of a potential new entrant in this class, this compound (Compound X), by comparing its efficacy with the FDA-approved inhibitors Sotorasib and Adagrasib.
Performance Comparison of KRAS G12C Inhibitors
The inhibitory potential of Compound X was evaluated against Sotorasib and Adagrasib using both biochemical and cellular assays. The following tables summarize the quantitative data obtained.
Biochemical Potency: Nucleotide Exchange Assay (HTRF)
This assay measures the direct inhibition of the exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein, a key step in its activation.[2]
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | KRAS G12C | Nucleotide Exchange | 25 |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 8.88[2] |
| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | 2.7[2] |
Cellular Efficacy: Cell Viability Assay (NCI-H358 Cell Line)
This assay assesses the anti-proliferative effects of the inhibitors on a cancer cell line harboring the KRAS G12C mutation.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Compound X | NCI-H358 | Cell Viability (72h) | 150 |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability (72h) | 10[5] |
| Adagrasib (MRTX849) | NCI-H358 | Cell Viability (72h) | 7[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Protocol 1: Biochemical KRAS G12C Nucleotide Exchange Assay (HTRF)
This protocol is designed to measure the direct inhibition of KRAS G12C binding to GTP.[6]
Materials:
-
384-well low volume white plates
-
Recombinant His-tagged KRAS G12C protein
-
Fluorescently labeled GTP analog (e.g., GTP-Red)
-
Europium cryptate-labeled anti-His antibody
-
Assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Test compounds (Compound X, Sotorasib, Adagrasib) and controls (e.g., GDP)
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dispense 2 µL of each inhibitor concentration into the wells of a 384-well plate.
-
Add 4 µL of His-tagged KRAS G12C protein (final concentration ~5 nM) to each well.
-
Prepare a mix of HTRF detection reagents: Eu-anti-His antibody and GTP-Red in assay buffer.
-
Add 4 µL of the detection reagent mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Viability Assay (CellTiter-Glo®)
This protocol measures the anti-proliferative effects of the inhibitors in a KRAS G12C mutant cancer cell line.[6]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom white plates
-
Test compounds (Compound X, Sotorasib, Adagrasib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the test compounds (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
KRAS G12C Signaling Pathway and Inhibition
The following diagram illustrates the KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
Experimental Workflow for Inhibitor Validation
The diagram below outlines the general workflow for validating a new KRAS G12C inhibitor.
Caption: Workflow for validating a novel KRAS G12C inhibitor.
References
Safety Operating Guide
Personal protective equipment for handling 1-Amino-2-methylnaphthalene Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Amino-2-methylnaphthalene Hydrochloride was not located. The following guidance is based on the available safety data for the parent compound, 1-Amino-2-methylnaphthalene, and related naphthalene derivatives. The hydrochloride salt may exhibit different physical properties, and in the event of a fire, could produce hazardous hydrogen chloride gas. It is imperative to consult a specific SDS for this compound from your supplier for definitive guidance.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Effective protection is paramount when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's data for breakthrough times. | Prevents skin contact and absorption. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or dust is generated. | Minimizes inhalation of harmful dust or vapors. |
| Body Protection | A lab coat, closed-toe shoes, and long pants. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. | Prevents skin contact with the compound. |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2.2. Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling the material.[2]
-
Do not eat, drink, or smoke in the work area.[2]
-
Keep the container tightly closed when not in use.[1]
2.3. Storage:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This material may be considered hazardous waste.
-
Disposal of Unused Material: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Disposal of Contaminated PPE: Contaminated PPE should be handled as hazardous waste and disposed of accordingly.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, cover with an inert absorbent material and sweep up. Place in a suitable, closed container for disposal. For a large spill, contact emergency services.[1] |
Visual Workflow for Safe Handling
The following diagrams illustrate the logical flow for handling and emergency procedures.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision workflow for emergency response to a spill or personnel exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
